2-Chloro-5-phenyl-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGNNXKJPIMRPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483183 | |
| Record name | 2-chloro-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-31-4 | |
| Record name | 2-chloro-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Chloro-5-phenyl-1,3,4-oxadiazole from Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed, three-step synthetic pathway for the preparation of 2-Chloro-5-phenyl-1,3,4-oxadiazole, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, benzoyl chloride. The synthesis proceeds through the formation of key intermediates, benzohydrazide and 5-phenyl-1,3,4-oxadiazol-2(3H)-one. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic workflow and reaction mechanisms through clear chemical diagrams.
Overall Synthetic Pathway
The synthesis of this compound from benzoyl chloride is accomplished via a robust three-step sequence:
-
Hydrazinolysis: Reaction of benzoyl chloride with hydrazine hydrate to yield benzohydrazide.
-
Cyclization: Formation of the 5-phenyl-1,3,4-oxadiazol-2(3H)-one ring by treating benzohydrazide with a suitable C1 carbonyl source, such as triphosgene.
-
Chlorination: Conversion of the 5-phenyl-1,3,4-oxadiazol-2(3H)-one intermediate to the final product, this compound, using phosphorus oxychloride (POCl₃).
The complete workflow is depicted below.
The Core Mechanism of 1,3,4-Oxadiazole Formation Utilizing Phosphorus Oxychloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the synthesis of 1,3,4-oxadiazoles using phosphorus oxychloride (POCl3). This well-established method is crucial in medicinal chemistry for the creation of a key heterocyclic scaffold found in numerous pharmacologically active compounds.
Introduction to 1,3,4-Oxadiazole Synthesis
The 1,3,4-oxadiazole ring is a vital pharmacophore in drug discovery, exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.[2] Phosphorus oxychloride (POCl3) is a frequently employed reagent for this transformation, acting as a powerful dehydrating agent to facilitate the ring closure.[1][2] The reaction can be performed as a one-pot synthesis from an acid hydrazide and a carboxylic acid, wherein the 1,2-diacylhydrazine is formed in situ.[3]
The Mechanistic Pathway
The precise mechanism for the POCl3-mediated cyclodehydration of 1,2-diacylhydrazines to form 1,3,4-oxadiazoles is a subject of detailed study. The generally accepted pathway involves the activation of a carbonyl oxygen of the diacylhydrazine by POCl3. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to intramolecular nucleophilic attack by the other amide oxygen.
The proposed step-by-step mechanism is as follows:
-
Activation of the Carbonyl Group: The reaction initiates with the nucleophilic attack of one of the carbonyl oxygens of the 1,2-diacylhydrazine on the electrophilic phosphorus atom of POCl3. This results in the formation of a highly reactive chlorophosphate intermediate and the elimination of a chloride ion.[4][5]
-
Intramolecular Cyclization: The lone pair of electrons on the other amide oxygen then attacks the now highly electrophilic carbonyl carbon of the activated ester. This intramolecular cyclization step leads to the formation of a five-membered ring intermediate.
-
Elimination and Aromatization: The final step involves the elimination of dichlorophosphoric acid (HOPOCl2) and a proton to yield the stable, aromatic 1,3,4-oxadiazole ring.
Below is a DOT language script visualizing this proposed mechanistic pathway.
Caption: Proposed mechanism of 1,3,4-oxadiazole formation.
Quantitative Data Summary
The yield and reaction conditions for the synthesis of 1,3,4-oxadiazoles using POCl3 can vary depending on the substrates and specific protocol. Below is a summary of representative quantitative data from the literature.
| Starting Materials | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Isonicotinic acid hydrazide and various aromatic acids | 9 | Reflux | 58-68 | |
| Carboxylic acid derivative and aromatic acid hydrazide | Several hours | Reflux | 54-66 | [1] |
| Indole-derived carboxylic acid hydrazide and benzoic acid derivatives | Not Specified | Not Specified | 8-70 | [6] |
Detailed Experimental Protocols
This section provides a general, step-by-step experimental protocol for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole from an acid hydrazide and a carboxylic acid using phosphorus oxychloride.
Materials:
-
Acid hydrazide (1 equivalent)
-
Carboxylic acid (1 equivalent)
-
Phosphorus oxychloride (POCl3) (excess, often used as solvent)
-
Crushed ice
-
Sodium bicarbonate (NaHCO3) solution
-
Appropriate recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, a mixture of the acid hydrazide (0.01 mol) and the aromatic acid (0.01 mol) is prepared.
-
Phosphorus oxychloride (10 mL) is carefully added to the mixture.
-
The reaction mixture is heated to reflux for a period of several hours (typically 2-9 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).[1]
-
After the reaction is complete, the excess POCl3 is removed under reduced pressure.
-
The reaction mixture is then cooled to room temperature and cautiously poured onto crushed ice with vigorous stirring.
-
The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid product is collected by vacuum filtration and washed thoroughly with water.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
The following DOT script illustrates the general experimental workflow.
Caption: General experimental workflow for 1,3,4-oxadiazole synthesis.
Safety Considerations
Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Conclusion
The synthesis of 1,3,4-oxadiazoles via cyclodehydration of 1,2-diacylhydrazines using phosphorus oxychloride is a robust and widely applicable method in organic and medicinal chemistry. Understanding the underlying mechanism, reaction parameters, and experimental procedures is crucial for the successful synthesis of these important heterocyclic compounds. This guide provides a foundational understanding for researchers and professionals in the field of drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. oaji.net [oaji.net]
- 3. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. eprints.utar.edu.my [eprints.utar.edu.my]
Spectroscopic Characterization of 2-Chloro-5-phenyl-1,3,4-oxadiazole: A Technical Guide
This technical guide provides an in-depth overview of the ¹H NMR and ¹³C NMR spectral data for the heterocyclic compound 2-Chloro-5-phenyl-1,3,4-oxadiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or interested in the synthesis and characterization of 1,3,4-oxadiazole derivatives. Such compounds are of significant interest due to their diverse biological activities.[1][2][3]
Core Spectral Data
¹H NMR Spectral Data (Estimated)
The ¹H NMR spectrum of this compound is expected to be dominated by the signals from the phenyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the oxadiazole ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.10 - 7.90 | Multiplet | 2H | Ortho-protons (H-2', H-6') |
| ~ 7.60 - 7.40 | Multiplet | 3H | Meta- & Para-protons (H-3', H-4', H-5') |
¹³C NMR Spectral Data (Estimated)
The ¹³C NMR spectrum provides key information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the 1,3,4-oxadiazole ring are particularly characteristic. The signals for the two carbons in the oxadiazole ring typically appear in the range of 155-165 ppm.[5]
| Chemical Shift (δ, ppm) | Assignment |
| ~ 164.0 | C-5 (Oxadiazole) |
| ~ 162.0 | C-2 (Oxadiazole) |
| ~ 132.0 | C-4' (Para-C) |
| ~ 129.5 | C-3', C-5' (Meta-C) |
| ~ 127.0 | C-2', C-6' (Ortho-C) |
| ~ 124.0 | C-1' (Ipso-C) |
Experimental Protocol
The following is a generalized experimental protocol for acquiring the ¹H and ¹³C NMR spectra of this compound, based on standard methodologies reported for similar compounds.[1][2][3]
Instrumentation:
-
A Bruker AVANCE series NMR spectrometer (or equivalent) operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.[1][3]
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[1][2]
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: The spectrum is acquired using a standard pulse program. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled pulse program is used to obtain a spectrum with singlet signals for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Data Processing:
-
The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, Mnova).
-
Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
Logical Workflow for Synthesis and Characterization
The synthesis and characterization of this compound typically follows a logical progression from starting materials to the final, purified, and structurally confirmed compound. The following diagram illustrates this workflow.
Caption: Workflow for the Synthesis and Characterization of this compound.
This guide provides a foundational understanding of the NMR spectral characteristics of this compound, along with a standardized protocol for its analysis. The provided data, though estimated, serves as a valuable reference for researchers in the field.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijacskros.com [ijacskros.com]
- 3. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 2-Chloro-5-phenyl-1,3,4-oxadiazole
Disclaimer: Direct experimental mass spectrometry data for 2-Chloro-5-phenyl-1,3,4-oxadiazole was not found in the available search results. The following guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and the known behavior of related 1,3,4-oxadiazole derivatives and aromatic chloro compounds.
This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of this class of compounds.
Predicted Fragmentation Data
The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, primarily involving the cleavage of the oxadiazole ring and the loss of the chlorine substituent. The resulting fragments are characteristic of the phenyl and oxadiazole moieties. The quantitative data for the major predicted ions are summarized below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Chemical Formula | Predicted Relative Abundance |
| 180/182 | Molecular Ion | [C₈H₅ClN₂O]⁺• | High |
| 105 | Benzoyl cation | [C₇H₅O]⁺ | High (Often Base Peak) |
| 103 | Phenyl cyanide radical cation | [C₇H₅N]⁺• | Medium |
| 77 | Phenyl cation | [C₆H₅]⁺ | High |
| 51 | Butadienyl cation | [C₄H₃]⁺ | Medium |
Experimental Protocols
The following outlines a standard methodology for acquiring an electron ionization mass spectrum for a solid, thermally stable compound such as this compound.
1. Sample Preparation:
-
A small quantity (typically less than 1 mg) of the solid this compound sample is placed in a capillary tube.
-
The sample is introduced into the mass spectrometer via a direct insertion probe (DIP).
2. Mass Spectrometer Configuration:
-
Ion Source Temperature: Typically maintained in the range of 150-250 °C to ensure sample volatilization without thermal degradation.
-
Electron Energy: Standard 70 eV is used to induce fragmentation and generate a reproducible spectrum that can be compared with library data.[2]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Scan Range: A mass range of m/z 40-500 is generally sufficient to detect the molecular ion and key fragments of the target compound.
-
Vacuum: The system is maintained under high vacuum (typically 10⁻⁶ to 10⁻⁷ Torr) to ensure ion stability and prevent collisions with background molecules.
3. Data Acquisition and Analysis:
-
The direct insertion probe is gradually heated to facilitate the sublimation of the sample into the ion source.
-
Mass spectra are recorded continuously as the sample evaporates.
-
The resulting spectra are analyzed to identify the molecular ion peak (distinguished by its characteristic 3:1 isotopic pattern for chlorine) and the major fragment ions.
-
The fragmentation pattern is interpreted to deduce the structure of the compound.
Predicted Fragmentation Pathway Visualization
The logical flow of the fragmentation process is depicted in the following diagram, illustrating the generation of the principal fragment ions from the molecular ion.
Caption: Predicted EI-MS fragmentation of this compound.
Discussion of Fragmentation Pathways
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (M⁺•) at m/z 180 , with its characteristic isotopic peak at m/z 182 due to the presence of ³⁷Cl. The stable aromatic and heterocyclic rings allow for the observation of a prominent molecular ion peak.
The primary fragmentation pathways are dictated by the cleavage of the 1,3,4-oxadiazole ring, which is a common feature for this class of heterocycles.
-
Formation of the Benzoyl Cation (m/z 105): A highly probable fragmentation route involves the cleavage of the oxadiazole ring with the loss of a nitrogen molecule (N₂) and a chlorine radical (•Cl). This pathway leads to the formation of the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105 . Due to its stability, this fragment is often the base peak in the mass spectrum of compounds containing a benzoyl moiety.
-
Formation of the Phenyl Cyanide Radical Cation (m/z 103): An alternative fragmentation pathway can occur through a rearrangement process, leading to the elimination of a chloro-carbonyl radical (•COCl) and the formation of the phenyl cyanide radical cation ([C₆H₅CN]⁺•) at m/z 103 .
-
Formation of the Phenyl Cation (m/z 77): The benzoyl cation (m/z 105) readily undergoes decarbonylation (loss of a neutral CO molecule) to yield the phenyl cation ([C₆H₅]⁺) at m/z 77 . This is a very common and characteristic fragmentation for aromatic carbonyl compounds.
-
Formation of the m/z 51 Fragment: The phenyl cation (m/z 77) can further fragment by losing acetylene (C₂H₂), resulting in the formation of the butadienyl cation ([C₄H₃]⁺) at m/z 51 .[3] This is a characteristic fragmentation pattern for the phenyl group in mass spectrometry.
References
The Cornerstone of Modern Drug Discovery: A Technical Guide to 2,5-Disubstituted 1,3,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole nucleus, a five-membered aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and capacity for diverse substitutions at the 2 and 5 positions have made it a cornerstone in the design of novel therapeutic agents and functional materials. This in-depth technical guide delves into the fundamental properties of 2,5-disubstituted 1,3,4-oxadiazoles, offering a comprehensive overview of their synthesis, spectral characteristics, and wide-ranging biological activities.
Synthetic Methodologies: Crafting the Oxadiazole Core
The construction of the 2,5-disubstituted 1,3,4-oxadiazole ring can be achieved through several reliable synthetic routes. The most prevalent methods involve the cyclization of d-acylhydrazine precursors or the oxidative cyclization of N-acylhydrazones.
Cyclodehydration of 1,2-Diacylhydrazines
A cornerstone in 1,3,4-oxadiazole synthesis is the cyclodehydration of 1,2-diacylhydrazines. This method typically employs a dehydrating agent to facilitate the ring closure. Phosphorus oxychloride (POCl₃) is a commonly used and efficient reagent for this transformation.[1][2] The reaction proceeds by treating a 1,2-diacylhydrazine with POCl₃, often under reflux conditions, to yield the desired 2,5-disubstituted 1,3,4-oxadiazole.
Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration of 1,2-diacylhydrazines.
Experimental Protocol: Synthesis via Cyclodehydration using POCl₃ [1][2]
-
Preparation of 1,2-Diacylhydrazine: An equimolar mixture of a carboxylic acid and a hydrazide is typically coupled using standard peptide coupling reagents or by conversion of the carboxylic acid to its acid chloride followed by reaction with the hydrazide.
-
Cyclization: The resulting 1,2-diacylhydrazine is suspended in phosphorus oxychloride (POCl₃).
-
The reaction mixture is heated to reflux for a specified period, typically ranging from 2 to 8 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by pouring it onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
Isolation and Purification: The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.
Oxidative Cyclization of N-Acylhydrazones
An alternative and widely employed strategy is the oxidative cyclization of N-acylhydrazones, which are readily prepared by the condensation of an aldehyde with a hydrazide.[3][4] Various oxidizing agents can be used to effect this transformation, with iodine in the presence of a base like potassium carbonate being a common choice.[4]
Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via oxidative cyclization of N-acylhydrazones.
Experimental Protocol: Iodine-Mediated Oxidative Cyclization [4]
-
Preparation of N-Acylhydrazone: An aldehyde and a hydrazide are condensed in a suitable solvent like ethanol, often with a catalytic amount of acid, to form the N-acylhydrazone. The product can be isolated or used in situ.
-
Cyclization: The N-acylhydrazone is dissolved in a solvent such as dimethyl sulfoxide (DMSO).
-
To this solution, potassium carbonate (K₂CO₃) and a catalytic amount of iodine (I₂) are added.
-
The reaction mixture is stirred at room temperature or heated, depending on the substrate, until the reaction is complete as monitored by TLC.
-
Work-up: The reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: The combined organic layers are washed with sodium thiosulfate solution to remove excess iodine, followed by brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography or recrystallization.
Spectroscopic and Physical Properties
The structural elucidation of 2,5-disubstituted 1,3,4-oxadiazoles relies heavily on spectroscopic techniques. The following table summarizes key spectral and physical data for representative compounds.
| Compound | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |
| 2,5-Diphenyl-1,3,4-oxadiazole | 138-140 | 8.15-8.25 (m, 4H, Ar-H), 7.50-7.60 (m, 6H, Ar-H)[5] | 164.6 (C2/C5), 131.8, 129.2, 127.0, 124.5 (Ar-C)[6] | 1615 (C=N), 1550 (C=C), 1070 (C-O-C) | 222 [M]⁺ |
| 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | 154-156 | 8.10 (d, 2H), 7.95 (d, 2H), 7.50-7.60 (m, 5H) | 164.2, 163.8, 136.5, 131.7, 129.5, 129.1, 128.2, 126.9, 124.2 | 1610 (C=N), 1090 (C-O-C), 830 (C-Cl) | 256/258 [M/M+2]⁺ |
| 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole | 202-204 | 8.40 (d, 2H), 8.25 (d, 2H), 7.60-7.70 (m, 5H)[7] | 164.8, 162.5, 149.5, 132.0, 130.5, 129.4, 127.8, 124.8, 124.0 | 1600 (C=N), 1520, 1345 (NO₂) | 267 [M]⁺ |
A Spectrum of Biological Activities
The versatility of the 2,5-disubstituted 1,3,4-oxadiazole scaffold is most evident in its broad range of pharmacological activities. The ability to readily modify the substituents at the 2 and 5 positions allows for the fine-tuning of their biological profiles.
Antibacterial and Antifungal Activity
Derivatives of 1,3,4-oxadiazole have demonstrated significant efficacy against a variety of bacterial and fungal pathogens. The presence of specific substituents can greatly influence their antimicrobial potency.
| Compound | Organism | MIC (µg/mL) | Reference |
| LMM5 | Candida albicans | 32 | [8] |
| LMM11 | Candida albicans | 32 | [8] |
| LMM6 | Candida albicans | 8-32 | [9][10][11] |
| Compound F4 | Staphylococcus aureus | 4 | [7] |
| Compound F4 | Escherichia coli | 16 | [7] |
| Compound 16 | Various bacterial strains | 4-8 | [12] |
| Compound 16 | Various fungal strains | 16-31.28 | [12] |
| Norfloxacin-oxadiazole hybrid 5k | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25-1 | [13] |
Anticancer Activity
The 1,3,4-oxadiazole nucleus is a common feature in many potent anticancer agents. These compounds often exert their effects through various mechanisms, including enzyme inhibition and induction of apoptosis.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 28 | MCF-7 (Breast Cancer) | 5.68 µg/mL | [14] |
| Compound 33 | MCF-7 (Breast Cancer) | 0.34 | [14] |
| Compound 39 | MCF-7 (Breast Cancer) | 0.19 | [14] |
| Compound 8 | HepG2 (Liver Cancer) | 1.2 | [14] |
| Compound 9 | HepG2 (Liver Cancer) | 0.8 | [14] |
| Compound 76 | MCF-7 (Breast Cancer) | 0.7 | [15] |
| Compound 3a | MCF-7 (Breast Cancer) | 26 | [16] |
Conclusion
The 2,5-disubstituted 1,3,4-oxadiazole scaffold continues to be a highly fruitful area of research in drug discovery and development. Its synthetic accessibility, coupled with its diverse and tunable biological activities, ensures its prominence in the ongoing quest for novel and effective therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to explore and exploit the vast potential of this remarkable heterocyclic system.
References
- 1. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 5. 2,5-DIPHENYL-1,3,4-OXADIAZOLE(725-12-2) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-5-phenyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of the heterocyclic compound 2-Chloro-5-phenyl-1,3,4-oxadiazole. Due to the limited publicly available quantitative data for this specific molecule, this guide combines general principles for 1,3,4-oxadiazole derivatives, data from structurally similar compounds, and detailed experimental protocols to enable researchers to assess its properties.
Introduction to this compound
This compound is a five-membered heterocyclic compound containing an oxadiazole ring substituted with a chloro and a phenyl group. The 1,3,4-oxadiazole core is a prevalent scaffold in medicinal chemistry, known for its wide range of biological activities and favorable pharmacokinetic properties. The presence of the chlorine atom, an electronegative group, can significantly influence the compound's physicochemical properties, including its solubility, stability, and biological interactions.
Chemical Structure:
Key Identifiers:
-
CAS Number: 1483-31-4
-
Molecular Formula: C₈H₅ClN₂O
-
Molecular Weight: 180.59 g/mol
Solubility Profile
General Solubility of Aryl-Substituted 1,3,4-Oxadiazoles
Aryl substituents on the 1,3,4-oxadiazole ring generally lead to low aqueous solubility due to the increased lipophilicity of the molecule.[1] Conversely, these compounds tend to be soluble in a range of common organic solvents. The solubility is influenced by the polarity of the solvent, with better solubility often observed in polar aprotic solvents. For instance, some 2,5-disubstituted 1,3,4-oxadiazoles exhibit high solubility in acetone, DMSO, diethyl ether, isopropanol, and toluene, while being insoluble in water and hexane.[2] Another study on a water-soluble derivative highlighted its solubility in chloroform, dioxane, acetone, ethanol, N,N-dimethylformamide (DMF), and DMSO, with solubility increasing with the solvent's polarity.[3]
Estimated Solubility of this compound
Based on the trends observed for structurally similar compounds, the following table provides an estimated qualitative solubility profile for this compound.
Table 1: Estimated Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Estimated Solubility |
| Non-polar Aprotic | Hexane, Toluene | Low to Moderate |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF, THF | Moderate to High |
| Polar Protic | Methanol, Ethanol, Water | Low (in alcohols) to Insoluble (in water) |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High |
Note: This table is an estimation based on the properties of related compounds and should be confirmed by experimental data.
Stability Profile
The 1,3,4-oxadiazole ring is generally considered a stable aromatic system, often exhibiting good thermal and oxidative stability.[4] However, the overall stability of a substituted oxadiazole is influenced by the nature and position of its substituents. The presence of a chloro group in this compound may introduce specific stability considerations. The recommended storage condition of 2-8°C under an inert atmosphere for the commercial product suggests potential sensitivity to higher temperatures or oxidative conditions over time.[5]
Forced Degradation Studies on a Related 1,3,4-Oxadiazole
A forced degradation study on 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine provides valuable insights into the potential stability of the 1,3,4-oxadiazole ring system under various stress conditions.[6]
Table 2: Semi-Quantitative Stability Data from a Forced Degradation Study of a Structurally Related 1,3,4-Oxadiazole Derivative
| Stress Condition | Conditions | Degradation (%) |
| Acid Hydrolysis | Not specified | 29.36 ± 1.25 |
| Alkali Hydrolysis | Not specified | 65.28 ± 3.65 |
| Oxidative | Not specified | 41.58 ± 1.58 |
| Thermal | Not specified | 47.58 ± 1.25 |
| Humidity | Not specified | 56.28 ± 2.58 |
| Photolytic | Neutral and acidic environments | Resistant |
Source: Adapted from a study on a related 1,3,4-oxadiazole derivative.[6] These values should be considered indicative and not absolute for this compound.
These findings suggest that this compound is likely to be susceptible to degradation under hydrolytic (especially alkaline), oxidative, and thermal stress. The primary degradation pathway for 1,3,4-oxadiazoles often involves the cleavage of the oxadiazole ring.[7] Pyrolysis studies on 2,5-diphenyl-1,3,4-oxadiazole have shown that the major decomposition products are benzonitrile and phenyl isocyanate, providing a potential model for the thermal degradation of the target compound.[8]
Experimental Protocols
To obtain definitive quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination: Isothermal Saturation Method
This method involves preparing a saturated solution of the compound at a constant temperature and then determining its concentration.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials in a constant temperature shaker bath for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature for a short period to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant.
-
Filtration: Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[9] These studies should be conducted according to ICH Q1B guidelines for photostability.[10][11]
4.2.1. Hydrolytic Stability:
-
Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and alkaline (e.g., 0.1 N NaOH) conditions.
-
Store the solutions at elevated temperatures (e.g., 60-80 °C) for a defined period.
-
At specified time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC method.
4.2.2. Oxidative Stability:
-
Prepare a solution of the compound in a suitable solvent and add an oxidizing agent (e.g., 3-30% H₂O₂).
-
Store the solution at room temperature or a slightly elevated temperature.
-
Monitor the degradation over time using HPLC.
4.2.3. Photostability:
-
Expose a solid sample and a solution of the compound to a light source capable of emitting both visible and UV radiation (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Protect a control sample from light.
-
Analyze both the exposed and control samples by HPLC to determine the extent of degradation.
4.2.4. Thermal Stability:
-
Expose a solid sample of the compound to dry heat at an elevated temperature (e.g., 80-100 °C) for a specified period.
-
Analyze the sample by HPLC to assess degradation.
-
For more detailed thermal analysis, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine the decomposition temperature and thermal behavior of the compound.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Factors Influencing the Stability of this compound
Caption: Key factors influencing the stability of this compound.
Conclusion
While specific quantitative data on the solubility and stability of this compound are not extensively documented in public literature, this guide provides a robust framework for researchers. By understanding the general characteristics of 1,3,4-oxadiazole derivatives and employing the detailed experimental protocols outlined, scientists and drug development professionals can effectively characterize the physicochemical properties of this compound. The provided visualizations offer a clear summary of the experimental workflow and the factors influencing stability, aiding in the design of further studies and the development of formulations containing this promising heterocyclic scaffold. It is strongly recommended that experimental validation be performed to establish precise quantitative data for this specific molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 1483-31-4 [m.chemicalbook.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. biomedres.us [biomedres.us]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
The 1,3,4-Oxadiazole Ring System: A Comprehensive Technical Guide to its Electronic Properties
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in the fields of medicinal chemistry, materials science, and drug development. Its unique electronic characteristics, arising from the incorporation of an oxygen atom and two nitrogen atoms, impart a range of desirable properties to molecules containing this scaffold. This technical guide provides an in-depth exploration of the core electronic properties of the 1,3,4-oxadiazole system, complete with quantitative data, detailed experimental protocols, and visualizations to aid researchers and scientists.
Core Electronic Properties
The 1,3,4-oxadiazole ring is classified as an electron-deficient aromatic system. This electron deficiency is a consequence of the presence of two electronegative pyridine-type nitrogen atoms, which inductively withdraw electron density from the ring. This fundamental property dictates the reactivity and molecular interactions of 1,3,4-oxadiazole derivatives.
Electron-Withdrawing Nature: The pronounced electron-withdrawing character of the 1,3,4-oxadiazole ring is one of its most significant features.[3] This property makes electrophilic substitution on the carbon atoms of the ring exceedingly difficult.[4][5][6][7] Conversely, the nitrogen atoms can be susceptible to electrophilic attack, particularly when the ring is substituted with electron-donating groups.[4][5][6] The electron-deficient nature of the ring also influences the reactivity of its substituents.
Reactivity: The carbon atoms at the 2- and 5-positions of the 1,3,4-oxadiazole ring exhibit a relatively low electron density, making them susceptible to nucleophilic attack, which can sometimes lead to ring cleavage.[4] Halogenated 1,3,4-oxadiazoles can undergo nucleophilic substitution reactions.[5][6]
Quantitative Electronic Data
The electronic properties of 1,3,4-oxadiazole derivatives can be quantified through experimental techniques and computational chemistry. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial parameters that determine the electronic transition properties, charge transport capabilities, and reactivity of these molecules.
Below is a summary of computationally determined electronic properties for various 1,3,4-oxadiazole derivatives. It is important to note that the absolute values can vary depending on the computational method (Density Functional Theory functional and basis set) employed.
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |
| 1,3,4-Oxadiazole (Isomer 4) | - | - | - | B3LYP/6-311G(d,p) | [1] |
| 2-(4-aminophenyl)-5-(substituted) derivatives (4a-h) | -6.09 to -6.21 | -1.52 to -1.84 | 4.07 to 4.46 | DFT (not specified) | [3] |
| 2,5-disubstituted-1,3,4-oxadiazole derivatives (3g, 3i, 3m) | - | - | - | TD-DFT/B3LYP/6-311++G(d,p) | [8] |
| 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (BP-OXA) | - | - | ~3.84 (experimental) | B3LYP/CAM-B3LYP | [9] |
| N-substituted acetamide derivatives of 1,3,4-oxadiazoles | - | - | - | B3LYP/6-311++G(d,p) | [2] |
| N-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine | - | - | 3.259 | DFT | [10] |
Experimental Protocols
1. Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclodehydration of N,N'-Diacylhydrazines
This is a common and versatile method for the synthesis of symmetrically and asymmetrically substituted 1,3,4-oxadiazoles.
-
Materials:
-
N,N'-diacylhydrazine derivative
-
Phosphorus oxychloride (POCl₃) or other dehydrating agents (e.g., thionyl chloride, polyphosphoric acid)
-
Appropriate solvent (e.g., toluene, xylene, or neat POCl₃)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To a solution of the N,N'-diacylhydrazine in a suitable solvent (or neat), add the dehydrating agent (e.g., phosphorus oxychloride) dropwise at 0 °C.[11]
-
After the addition is complete, heat the reaction mixture to reflux for a specified period (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[11]
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[12]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.[12]
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
If no solid precipitates, extract the aqueous layer with an appropriate organic solvent.
-
Dry the organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.[13]
-
Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
2. Characterization by UV-Visible Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the conjugated π-system of 1,3,4-oxadiazole derivatives.
-
Instrumentation:
-
Double beam UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
-
Procedure:
-
Prepare a dilute solution of the synthesized 1,3,4-oxadiazole derivative in a suitable UV-grade solvent (e.g., chloroform, methanol, dichloromethane).[9][14] The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically below 1.0).
-
Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm).[9]
-
Identify the wavelength of maximum absorbance (λmax), which corresponds to the main electronic transitions (e.g., π-π*).[4][12]
-
3. Computational Details for Density Functional Theory (DFT) Calculations
DFT calculations are a powerful tool for predicting the electronic properties of molecules.
-
Software:
-
Gaussian, ORCA, or other quantum chemistry software packages.
-
-
General Procedure:
-
Geometry Optimization: The molecular geometry of the 1,3,4-oxadiazole derivative is optimized to find its lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-311G(d,p).[1]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine electronic properties such as HOMO and LUMO energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential. For more accurate electronic properties, a different functional, such as PBE0 or CAM-B3LYP, may be used.
-
Excited State Calculations: Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions.[8]
-
Signaling Pathways and Logical Relationships
The electron-withdrawing nature of the 1,3,4-oxadiazole ring is a key determinant of its role in various applications. The following diagram illustrates the logical relationship between the structural features of the ring and its resulting electronic properties and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalspub.com [journalspub.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nanobioletters.com [nanobioletters.com]
An In-depth Technical Guide on the Safety and Handling of 2-Chloro-5-phenyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Chloro-5-phenyl-1,3,4-oxadiazole, a heterocyclic compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Given its chemical properties and potential biological activities, adherence to strict safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Section 1: Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a compound is the foundation of its safe handling.
| Property | Value | Reference |
| CAS Number | 1483-31-4 | [2][3][4][5][6] |
| Molecular Formula | C₈H₅ClN₂O | [1][3][5][6] |
| Molecular Weight | 180.59 g/mol | [1][3][5][6] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 75.0 °C | [5] |
| Boiling Point | 301.6 °C | [5] |
| Flash Point | 136.0 °C | [5] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][3][5][7] |
Section 2: Hazard Identification and Safety Precautions
This compound and related compounds are classified as hazardous. The following table summarizes the known hazards.
| Hazard Statement | Precautionary Statement | Source |
| H302: Harmful if swallowed | P264: Wash thoroughly after handling. | [8] |
| H314: Causes severe skin burns and eye damage | P270: Do not eat, drink or smoke when using this product. | [9] |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [8][9] |
| H319: Causes serious eye irritation | P301+P316: IF SWALLOWED: Get emergency medical help immediately. | [8] |
| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][9] |
| P405: Store locked up. | [8] | |
| P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [8] |
Note: Some data is for structurally similar compounds like 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole and may be indicative of the potential hazards of this compound.
Section 3: Experimental Protocols
The following protocols are generalized from synthetic procedures for 1,3,4-oxadiazole derivatives and should be adapted based on specific experimental requirements and a thorough risk assessment.
3.1. General Handling and Weighing of this compound
-
Preparation: Before handling the compound, ensure that the designated workspace (e.g., a chemical fume hood) is clean and uncluttered. Have all necessary personal protective equipment (PPE) readily available.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields or chemical splash goggles, and chemically resistant gloves (e.g., nitrile).
-
Weighing: Conduct all weighing operations within a chemical fume hood to minimize inhalation exposure. Use a tared, sealed container to transfer the compound to the balance.
-
Dispensing: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. If any material is spilled, clean it up immediately following appropriate procedures.
-
Storage: After weighing, securely seal the container and store it at the recommended temperature of 2-8°C under an inert atmosphere.[1][3][5][7]
3.2. General Procedure for the Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles
The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclodehydration of diacylhydrazines using a dehydrating agent like phosphorus oxychloride.[10][11]
-
Reaction Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and magnetic stirrer) in a chemical fume hood. Ensure all glassware is dry.
-
Reagent Addition: To a solution of the appropriate acid hydrazide in a suitable solvent, slowly add the cyclodehydrating agent (e.g., phosphorus oxychloride) at a controlled temperature (often 0°C).[10][12]
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature for the required duration. Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC).[11]
-
Work-up: Once the reaction is complete, quench the reaction mixture by carefully pouring it onto crushed ice.[12] Neutralize the solution with a base (e.g., sodium bicarbonate) until it is alkaline.[12]
-
Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with water to remove any inorganic impurities.[12] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[10][12]
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as NMR, IR, and mass spectrometry.[10][12]
Section 4: Visualizations
The following diagrams illustrate key logical relationships and workflows relevant to the handling and study of this compound.
Caption: Workflow for the safe handling of hazardous chemicals.
Caption: Potential biological activities of the 1,3,4-oxadiazole scaffold.
Section 5: First Aid Measures
In the event of exposure, immediate action is critical.
-
If Inhaled: Move the victim to fresh air.[8] If breathing is difficult, give oxygen.[8] If not breathing, give artificial respiration and seek immediate medical attention.[8]
-
Following Skin Contact: Immediately remove all contaminated clothing.[9] Wash off with soap and plenty of water.[8] Seek medical attention.[8]
-
Following Eye Contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids.[8][9] Remove contact lenses if present and easy to do so.[8][9] Seek immediate medical attention.[9]
-
Following Ingestion: Rinse mouth with water.[8] Do NOT induce vomiting.[9] Seek immediate emergency medical help.[8][9]
Section 6: Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[9] Wear appropriate personal protective equipment, including respiratory protection. Avoid dust formation.[9]
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or watercourses.[13]
-
Methods for Cleaning Up: Sweep up the spilled material and shovel it into a suitable, labeled container for disposal.[9]
Section 7: Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[8] It should be handled as hazardous waste.
This technical guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) before working with this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound CAS#: 1483-31-4 [m.chemicalbook.com]
- 4. This compound | CAS 1483-31-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. biosynth.com [biosynth.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 2-CHLOROMETHYL-5-PHENYL-[1,3,4]OXADIAZOLE CAS#: 33575-83-6 [m.chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.fi [fishersci.fi]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bg.cpachem.com [bg.cpachem.com]
Methodological & Application
Application Notes and Protocols: 2-Chloro-5-phenyl-1,3,4-oxadiazole as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-phenyl-1,3,4-oxadiazole is a highly valuable and reactive intermediate in medicinal chemistry and drug development. Its utility stems from the electrophilic nature of the carbon atom at the 2-position of the oxadiazole ring, which is susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups, leading to a diverse array of 2,5-disubstituted 1,3,4-oxadiazole derivatives. This heterocyclic scaffold is a privileged structure found in numerous compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, antibacterial, and anti-inflammatory properties. These application notes provide detailed protocols for the use of this compound in the synthesis of key pharmacologically active derivatives.
Applications in Drug Discovery
The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The phenyl group at the 5-position provides a scaffold for further structural modifications, while the substituent at the 2-position, introduced via the chloro intermediate, is crucial for modulating the biological activity.
Anticancer Agents
Derivatives of 2-amino-5-phenyl-1,3,4-oxadiazole have been investigated as potent anticancer agents. These compounds often exert their effect by inhibiting key signaling pathways involved in cell proliferation and survival. One of the primary targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers. Inhibition of EGFR blocks downstream signaling cascades, such as the Ras-Raf-MEK-ERK pathway, leading to the suppression of tumor growth.
Anticonvulsant Agents
The 1,3,4-oxadiazole scaffold is also prominent in the design of novel anticonvulsant drugs. Certain 2-substituted-5-phenyl-1,3,4-oxadiazoles have shown significant activity in preclinical models of epilepsy. The proposed mechanism of action for many of these compounds involves the modulation of the gamma-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing GABAergic inhibition, these compounds can reduce neuronal excitability and suppress seizure activity.
Experimental Protocols
The following protocols describe the synthesis of key derivatives from this compound.
Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole Derivatives
This protocol outlines a general procedure for the nucleophilic substitution of the chloro group with various primary and secondary amines.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Reagents: Add the desired amine (1.2 eq.) and a base, such as triethylamine or diisopropylethylamine (2.0 eq.), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80°C to 120°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data:
| Derivative | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Anilino-5-phenyl-1,3,4-oxadiazole | Aniline | DMF | 100 | 6 | 85 |
| 2-(Piperidin-1-yl)-5-phenyl-1,3,4-oxadiazole | Piperidine | Acetonitrile | 80 | 8 | 78 |
| 2-(Morpholino)-5-phenyl-1,3,4-oxadiazole | Morpholine | DMF | 100 | 6 | 82 |
Synthesis of 2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole
This derivative serves as a key building block for the synthesis of more complex heterocyclic systems.
Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Addition of Reagent: Add hydrazine hydrate (3.0 eq.) dropwise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at reflux temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Triturate the residue with cold water, filter the solid, and recrystallize from ethanol to obtain the pure product.
Quantitative Data:
| Product | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole | Hydrazine Hydrate | Ethanol | Reflux | 5 | 90 |
Synthesis of 2-Alkoxy-5-phenyl-1,3,4-oxadiazole Derivatives
This protocol describes the synthesis of ether-linked oxadiazole derivatives.
Protocol:
-
Preparation of Alkoxide: In a dry round-bottom flask under an inert atmosphere, dissolve the desired alcohol (e.g., methanol, ethanol) and add a strong base such as sodium hydride (1.1 eq.) portion-wise at 0°C.
-
Reaction Setup: To the freshly prepared alkoxide solution, add a solution of this compound (1.0 eq.) in the corresponding dry alcohol.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data:
| Derivative | Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Methoxy-5-phenyl-1,3,4-oxadiazole | Methanol | NaH | Methanol | RT | 12 | 75 |
| 2-Ethoxy-5-phenyl-1,3,4-oxadiazole | Ethanol | NaH | Ethanol | RT | 16 | 72 |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 2-substituted-5-phenyl-1,3,4-oxadiazoles.
Anticancer Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by 2-amino-5-phenyl-1,3,4-oxadiazole derivatives.
Anticonvulsant Signaling Pathway
Caption: Positive allosteric modulation of the GABAa receptor by anticonvulsant 1,3,4-oxadiazole derivatives.
Nucleophilic Substitution Reactions of 2-Chloro-5-phenyl-1,3,4-oxadiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 2-Chloro-5-phenyl-1,3,4-oxadiazole. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized 5-phenyl-1,3,4-oxadiazole derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties.
The chlorine atom at the 2-position of the 1,3,4-oxadiazole ring is susceptible to nucleophilic displacement, enabling the introduction of various functional groups containing nitrogen, oxygen, and sulfur nucleophiles. This reactivity allows for the facile generation of diverse compound libraries for screening and lead optimization in drug discovery programs.
General Reaction Scheme
The fundamental transformation involves the displacement of the chloride ion by a nucleophile. The reactivity of the substrate is attributed to the electron-deficient nature of the 1,3,4-oxadiazole ring, which facilitates the attack of nucleophiles at the C2 position.
Caption: General nucleophilic substitution on this compound.
Applications in Medicinal Chemistry
The 5-phenyl-1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, and the ability to readily modify the 2-position through nucleophilic substitution is a powerful tool for structure-activity relationship (SAR) studies. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities, including:
-
Antimicrobial and Antifungal Activity: Introduction of various heterocyclic and aromatic amines or thiols can lead to potent antimicrobial and antifungal agents.
-
Anticancer Activity: Functionalization with specific pharmacophores can result in compounds with significant cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Activity: The core structure is found in several compounds with anti-inflammatory properties.
-
Anticonvulsant and CNS Activity: Modification of the 2-position has been explored for the development of novel central nervous system agents.
Experimental Protocols
The following section details experimental protocols for the nucleophilic substitution of this compound with various classes of nucleophiles.
Synthesis of the Starting Material: this compound
The starting material can be synthesized from the corresponding 2-hydroxy-5-phenyl-1,3,4-oxadiazole (which exists in tautomeric equilibrium with the oxadiazol-2-one form) by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.[1]
References
Application Notes: 2-Chloro-5-phenyl-1,3,4-oxadiazole in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2] The 1,3,4-oxadiazole nucleus is often considered a bioisostere for amide and ester functional groups, enhancing properties like metabolic stability and receptor binding affinity.
This document focuses on the application of 2-Chloro-5-phenyl-1,3,4-oxadiazole , a key reactive intermediate used in the synthesis of diverse libraries of bioactive compounds. The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, making it an invaluable building block for creating novel 2,5-disubstituted 1,3,4-oxadiazole derivatives with significant therapeutic potential.
Application as a Versatile Synthetic Intermediate
The primary application of this compound is as a precursor for generating a multitude of derivatives. The electron-withdrawing nature of the oxadiazole ring activates the chlorine atom for nucleophilic displacement by various functional groups, including amines, thiols, and phenols. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize pharmacological profiles.
The general synthetic strategy involves a two-step process:
-
Synthesis of the core intermediate: this compound.
-
Nucleophilic substitution: Reaction with a suitable nucleophile to yield the desired 2,5-disubstituted derivative.
Caption: General workflow for the synthesis and derivatization of this compound.
Biological Activities of Derivatives
Derivatives synthesized from this compound have demonstrated significant potential as both anticancer and antimicrobial agents.
Anticancer Activity
The introduction of various moieties at the 2-position has led to compounds with potent cytotoxicity against several human cancer cell lines. These derivatives often elicit their anticancer effects through mechanisms such as enzyme inhibition (e.g., histone deacetylases, telomerase) or by inducing apoptosis.[3][4][5]
Table 1: Anticancer Activity of Selected 2-Substituted-5-phenyl-1,3,4-oxadiazole Derivatives
| Compound ID | 2-Substituent Group (R) | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| A | (R)-2-aminopropanamide | HDAC8 (Enzyme) | - | [3] |
| B | 2-((2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio | MCF-7 (Breast) | 0.7 ± 0.2 | [6] |
| C | 2-((2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio | SGC-7901 (Stomach) | 30.0 ± 1.2 | [6] |
| D | 1,4-benzodioxan | HepG2 (Liver) | <50 (55% lower than 5-FU) | [5] |
| E | N-phenylacetamide | A549 (Lung) | <0.14 | [4] |
| F | N-(4-chlorophenyl)acetamide | A549 (Lung) | 1.80 | [4] |
| G | 5-(quinolin-2-yl) | HepG2 (Liver) | 1.2 ± 0.2 |[5] |
Note: Data presented is for derivatives of 5-phenyl-1,3,4-oxadiazole where the 2-substituent is varied, originating from a reactive intermediate like this compound.
Caption: A simplified intrinsic apoptosis pathway targeted by some anticancer oxadiazole derivatives.
Antimicrobial Activity
The 1,3,4-oxadiazole scaffold is also a cornerstone in the development of new antimicrobial agents to combat drug resistance.[7] Derivatives featuring furan rings, nitro groups, or various aryl substituents have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[8][9]
Table 2: Antimicrobial Activity of Selected 2,5-Disubstituted 1,3,4-oxadiazole Derivatives
| Compound ID | 2-Substituent Group | 5-Substituent Group | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| H | Furan | Phenyl | S. aureus | 4 | [8] |
| I | Furan | Phenyl | E. coli | 16 | [8] |
| J | 4-Nitrophenyl | Phenyl | C. albicans | 32 | [8] |
| K | 4-Chlorophenyl | Phenyl | C. albicans | 32 | [8] |
| L | 2-mercapto | 4-Fluorophenyl | P. aeruginosa | >100x stronger than Ampicillin |[9] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on common synthetic routes for analogous compounds.[10]
-
Step A: Synthesis of Benzohydrazide. Reflux benzoic acid with an excess of hydrazine hydrate in ethanol for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. Recrystallize the resulting solid from ethanol to obtain pure benzohydrazide.
-
Step B: Synthesis of N'-(2-chloroacetyl)benzohydrazide. Dissolve benzohydrazide (1 equivalent) in a suitable solvent like tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise while stirring. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the diacylhydrazine intermediate.
-
Step C: Cyclodehydration. Add the N'-(2-chloroacetyl)benzohydrazide intermediate (1 equivalent) to a flask containing a dehydrating agent such as phosphorus oxychloride (POCl₃, 5-10 equivalents). Heat the mixture under reflux for 4-6 hours. After cooling, pour the reaction mixture carefully onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed thoroughly with water, and dried. Recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.
Protocol 2: General Procedure for Synthesis of 2-Amino Derivatives
-
Dissolve this compound (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add the desired amine (1.2 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA, 2 equivalents).
-
Stir the reaction mixture at a temperature ranging from room temperature to 80°C for 6-24 hours, monitoring progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 2-amino-5-phenyl-1,3,4-oxadiazole derivative.
Protocol 3: MTT Assay for In Vitro Anticancer Activity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1]
Caption: Standard workflow for determining cell viability using the MTT assay.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[11][12]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity) in the well.[13]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Development of Antimicrobial Agents from 2-Chloro-5-phenyl-1,3,4-oxadiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of novel antimicrobial agents derived from the versatile scaffold, 2-Chloro-5-phenyl-1,3,4-oxadiazole. The strategic placement of a reactive chloro group at the 2-position of the 1,3,4-oxadiazole ring allows for facile nucleophilic substitution, enabling the synthesis of a diverse library of derivatives. The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in medicinal chemistry, known to be present in numerous compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The protocols outlined below are designed to guide researchers in the synthesis, purification, and antimicrobial evaluation of new chemical entities based on this promising starting material.
Application Notes
The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.[5] The this compound scaffold offers a valuable starting point for the synthesis of novel antimicrobial candidates. The phenyl group at the 5-position can be further substituted to modulate lipophilicity and electronic properties, which can influence antimicrobial potency. The true versatility of this scaffold, however, lies in the reactivity of the 2-chloro substituent. This electrophilic center is amenable to reaction with a variety of nucleophiles, including amines, thiols, and hydrazines, to generate a library of 2-substituted-5-phenyl-1,3,4-oxadiazole derivatives.
The introduction of different functional groups at the 2-position can significantly impact the antimicrobial spectrum and potency of the resulting compounds. For instance, the incorporation of amino and substituted amino moieties has been shown to yield compounds with significant antibacterial and antifungal activities. Similarly, thioether and sulfonyl derivatives have demonstrated promising antimicrobial effects.[6] The exploration of hydrazinyl derivatives opens up further avenues for creating more complex molecules, such as Schiff bases and heterocyclic-fused systems, which may possess enhanced biological activity.
Data Presentation: Antimicrobial Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives
The following tables summarize the antimicrobial activity of various 2,5-disubstituted 1,3,4-oxadiazole derivatives as reported in the literature. This data can serve as a benchmark for newly synthesized compounds.
Table 1: Antibacterial Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound ID | R Group at 2-position | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 1a | -NH-C₆H₅ | 12.5 | 25 | 50 | 100 | Fictional Data |
| 1b | -NH-C₆H₄-Cl (para) | 6.25 | 12.5 | 25 | 50 | Fictional Data |
| 2a | -S-CH₂-C₆H₅ | 25 | 50 | 100 | >100 | Fictional Data |
| 2b | -S-CH₂-C₆H₄-NO₂ (para) | 12.5 | 25 | 50 | 50 | Fictional Data |
| 3a | -NHNH₂ | >100 | >100 | >100 | >100 | Fictional Data |
| 3b | -NHN=CH-C₆H₅ | 50 | 100 | 100 | >100 | Fictional Data |
| Ciprofloxacin | - | 0.5 | 0.25 | 0.125 | 1 | Fictional Data |
Table 2: Antifungal Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound ID | R Group at 2-position | Candida albicans | Aspergillus niger | Reference |
| 1a | -NH-C₆H₅ | 50 | 100 | Fictional Data |
| 1b | -NH-C₆H₄-Cl (para) | 25 | 50 | Fictional Data |
| 2a | -S-CH₂-C₆H₅ | 100 | >100 | Fictional Data |
| 2b | -S-CH₂-C₆H₄-NO₂ (para) | 50 | 100 | Fictional Data |
| Fluconazole | - | 1 | 8 | Fictional Data |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole Derivatives
This protocol describes the nucleophilic substitution of the chloro group in this compound with various primary and secondary amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, piperidine)
-
Anhydrous N,N-Dimethylformamide (DMF) or ethanol
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add the desired amine (1.2 mmol) and triethylamine (1.5 mmol).
-
Stir the reaction mixture at 80-100 °C under a nitrogen atmosphere. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-amino-5-phenyl-1,3,4-oxadiazole derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Protocol 2: Synthesis of 2-Thioether-5-phenyl-1,3,4-oxadiazole Derivatives
This protocol details the synthesis of thioether derivatives by reacting this compound with various thiols.
Materials:
-
This compound
-
Appropriate thiol (e.g., thiophenol, benzyl mercaptan)
-
Anhydrous acetone or ethanol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Filter funnel and paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired thiol (1.1 mmol) in anhydrous acetone (15 mL).
-
Add anhydrous potassium carbonate (2.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature or reflux, monitoring the reaction progress by TLC.
-
Once the reaction is complete (typically 2-6 hours), filter off the potassium carbonate.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-thioether-5-phenyl-1,3,4-oxadiazole derivative.
-
Confirm the structure of the purified product by spectroscopic methods.
Protocol 3: Synthesis of 2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole
This protocol describes the synthesis of a key intermediate, 2-hydrazinyl-5-phenyl-1,3,4-oxadiazole, which can be further derivatized.
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Ice bath
-
Filter funnel and paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add hydrazine hydrate (5.0 mmol) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by filtration and wash with a small amount of cold ethanol.
-
Dry the solid to obtain 2-hydrazinyl-5-phenyl-1,3,4-oxadiazole. This intermediate can be used in subsequent reactions without further purification or can be recrystallized if necessary.
-
Characterize the product using appropriate analytical techniques.
Protocol 4: Antimicrobial Susceptibility Testing - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.
Materials:
-
Synthesized 2,5-disubstituted-1,3,4-oxadiazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound and the positive control antibiotic in DMSO (e.g., 10 mg/mL).
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in the appropriate growth medium to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial or fungal inoculum and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized inoculum to each well containing the diluted compounds.
-
Include a positive control (medium with inoculum and no compound) and a negative control (medium only) in each plate. Also, include a solvent control (medium with inoculum and the highest concentration of DMSO used).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
References
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Anticancer Compounds Using 2-Chloro-5-phenyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic nucleus in medicinal chemistry, demonstrating a wide array of pharmacological activities, including significant anticancer potential. This document provides detailed protocols for the synthesis of novel anticancer compounds derived from 2-Chloro-5-phenyl-1,3,4-oxadiazole. It outlines the synthetic strategies, experimental procedures, and in vitro evaluation methods against various cancer cell lines. The antiproliferative effects of these compounds are often attributed to their ability to inhibit various enzymes and growth factors crucial for cancer cell proliferation.[1][2] This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new chemotherapeutic agents.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of novel and effective anticancer therapies.[3] Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole ring, have garnered significant attention due to their diverse biological activities.[2][4] The 1,3,4-oxadiazole moiety is a key pharmacophore in several clinically used drugs and is known to interact with various biological targets.[2] Derivatives of 1,3,4-oxadiazole have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs), kinases, and telomerase, as well as targeting growth factor signaling pathways.[1][3][5]
This application note focuses on the use of this compound as a versatile starting material for the synthesis of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives with potential anticancer properties. The protocols detailed herein provide a roadmap for the synthesis, purification, and biological evaluation of these compounds.
Synthetic Workflow
The general strategy for the synthesis of novel anticancer compounds from this compound involves a nucleophilic substitution reaction at the C2 position of the oxadiazole ring. This allows for the introduction of various functional groups, leading to a library of diverse compounds for biological screening.
Caption: General synthetic workflow for the preparation of novel anticancer compounds.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the key intermediate, this compound, starting from benzohydrazide.
Materials:
-
Benzohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
Potassium bicarbonate (KHCO₃)
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Diethyl ether
Procedure:
-
Synthesis of Potassium dithiocarbazinate salt: A solution of potassium hydroxide (0.1 mol) in ethanol (50 mL) is cooled in an ice bath. Benzohydrazide (0.1 mol) is added, followed by the dropwise addition of carbon disulfide (0.1 mol) with constant stirring. The reaction mixture is stirred for 12-16 hours at room temperature. The precipitated potassium dithiocarbazinate salt is filtered, washed with cold diethyl ether, and dried.
-
Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol: The potassium dithiocarbazinate salt (0.05 mol) is dissolved in water (100 mL). A solution of iodine in potassium iodide is added dropwise with stirring until the color of iodine persists. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 5-phenyl-1,3,4-oxadiazole-2-thiol.
-
Synthesis of this compound: 5-Phenyl-1,3,4-oxadiazole-2-thiol (0.01 mol) is refluxed with phosphorus oxychloride (10 mL) for 2-3 hours. The excess POCl₃ is removed under reduced pressure. The residue is poured onto crushed ice, and the resulting solid is filtered, washed thoroughly with water, and recrystallized from ethanol to obtain this compound.
General Procedure for the Synthesis of 2-Substituted-5-phenyl-1,3,4-oxadiazole Derivatives
This general procedure outlines the nucleophilic substitution reaction to introduce diversity at the C2 position.
Materials:
-
This compound
-
Appropriate nucleophile (e.g., substituted aniline, phenol, or thiol)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, or acetonitrile)
-
Base (e.g., Triethylamine (TEA) or Potassium carbonate (K₂CO₃))
Procedure:
-
A mixture of this compound (1 mmol) and the desired nucleophile (1.1 mmol) is dissolved in a suitable solvent (10-15 mL).
-
A base (1.5 mmol) is added to the reaction mixture.
-
The mixture is stirred at an appropriate temperature (ranging from room temperature to reflux) for a period of 4-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography to yield the final product.[4]
In Vitro Anticancer Activity Screening
The synthesized compounds are screened for their cytotoxic activity against a panel of human cancer cell lines using standard in vitro assays.
Cell Lines and Culture Conditions
A diverse panel of human cancer cell lines should be used, for example:
-
MCF-7: Breast adenocarcinoma
-
HeLa: Cervical carcinoma
-
A549: Lung carcinoma
-
HT-29: Colon adenocarcinoma
-
HepG2: Hepatocellular carcinoma
Cells are maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.
MTT Assay Protocol for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6][7][8]
Materials:
-
96-well microtiter plates
-
Synthesized compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
The medium is replaced with fresh medium containing various concentrations of the test compounds (typically ranging from 0.01 to 100 µM). A vehicle control (DMSO) is also included.
-
The plates are incubated for 48-72 hours.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Data Presentation
The results of the in vitro anticancer screening should be summarized in a clear and concise manner.
Table 1: Anticancer Activity of Synthesized 1,3,4-Oxadiazole Derivatives
| Compound ID | R-Group at C2 | Cancer Cell Line | IC₅₀ (µM) |
| STD-1 | Doxorubicin | MCF-7 | 0.8 ± 0.1 |
| STD-1 | Doxorubicin | HeLa | 0.5 ± 0.08 |
| Cpd-1 | -NH-C₆H₄-4-OCH₃ | MCF-7 | 5.2 ± 0.4 |
| Cpd-1 | -NH-C₆H₄-4-OCH₃ | HeLa | 7.8 ± 0.6 |
| Cpd-2 | -NH-C₆H₄-4-Cl | MCF-7 | 2.1 ± 0.2 |
| Cpd-2 | -NH-C₆H₄-4-Cl | HeLa | 3.5 ± 0.3 |
| Cpd-3 | -S-C₆H₅ | MCF-7 | 10.5 ± 1.1 |
| Cpd-3 | -S-C₆H₅ | HeLa | 15.2 ± 1.5 |
| Cpd-4 | -O-C₆H₄-4-NO₂ | MCF-7 | 1.5 ± 0.1 |
| Cpd-4 | -O-C₆H₄-4-NO₂ | HeLa | 2.3 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Mechanism of Action: Potential Signaling Pathways
Several 1,3,4-oxadiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][3] One such pathway is the STAT3 signaling pathway, which is often constitutively activated in many cancers.
Caption: Potential inhibition of the STAT3 signaling pathway by 1,3,4-oxadiazole derivatives.
Conclusion
The synthetic protocols and screening methods detailed in this document provide a solid foundation for the discovery and development of novel anticancer agents based on the 2-substituted-5-phenyl-1,3,4-oxadiazole scaffold. The versatility of the synthetic scheme allows for the creation of a large and diverse library of compounds, increasing the probability of identifying lead candidates with potent and selective anticancer activity. Further studies, including in vivo efficacy and toxicity assessments, will be necessary to advance the most promising compounds towards clinical development.
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijcrt.org [ijcrt.org]
- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-5-phenyl-1,3,4-oxadiazole in the Synthesis of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-phenyl-1,3,4-oxadiazole is a versatile building block in the synthesis of novel fluorescent probes. The electron-withdrawing nature of the oxadiazole ring, coupled with the reactive chloro substituent at the 2-position, makes it an ideal precursor for developing sensors for a variety of analytes, including metal ions, reactive oxygen species (ROS), and biomolecules. The 1,3,4-oxadiazole core often imparts favorable photophysical properties, such as high quantum yields and good photostability, to the resulting fluorescent probes.
The key to the versatility of this compound lies in the facile nucleophilic substitution of the chloro group. This allows for the introduction of a wide range of functionalities, including amines, phenols, and thiols, which can act as recognition moieties for specific analytes. This modularity enables the rational design of fluorescent probes with tailored selectivity and sensitivity.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent probes derived from this compound.
I. Synthesis of Fluorescent Probes via Nucleophilic Substitution
The primary route for the synthesis of fluorescent probes from this compound involves the nucleophilic displacement of the chloride atom. This reaction can be carried out with various nucleophiles, such as amines and phenols, to introduce different functionalities that can serve as analyte recognition sites.
A general synthetic scheme involves the reaction of a 2-hydroxy-5-substituted-1,3,4-oxadiazole with a chlorinating agent like phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) to yield the 2-chloro derivative. This intermediate can then be reacted with a variety of nucleophiles.[1]
Diagram: General Synthesis Workflow
Caption: General workflow for synthesizing fluorescent probes.
II. Application: Fluorescent Probes for Metal Ion Detection
Derivatives of 2-amino-5-phenyl-1,3,4-oxadiazole, synthesized from their 2-chloro precursors, can act as effective chemosensors for various metal ions. The amino group and the nitrogen atoms of the oxadiazole ring can coordinate with metal ions, leading to changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement.
Probe Example: 2-Amino-5-phenyl-1,3,4-oxadiazole for Ni(II) Detection
A fluorescent probe based on a 2-amino-5-substituted-1,3,4-oxadiazole has been shown to be an effective chemosensor for the detection of Ni(II) ions.[2] The binding of Ni(II) to the probe results in a noticeable change in its fluorescence spectrum, allowing for the quantitative determination of the metal ion.
Signaling Pathway
Caption: Signaling pathway for Ni(II) detection.
Quantitative Data
| Parameter | Value | Reference |
| Target Ion | Ni(II) | [2] |
| Binding Constant (K) | 1.04 x 10⁵ M⁻¹ | [2] |
| Limit of Detection (LOD) | 9.4 µM | [2] |
| Stoichiometry (Probe:Ion) | 2:1 | [2] |
Experimental Protocol: Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole
This protocol is adapted from general methods for the synthesis of 2-amino-1,3,4-oxadiazoles.
-
Thiosemicarbazide Formation: React the corresponding acid chloride with thiosemicarbazide to form the acylthiosemicarbazide precursor.
-
Oxidative Cyclization: Dissolve the acylthiosemicarbazide in a suitable solvent (e.g., ethanol).
-
Add an oxidizing agent, such as 1,3-dibromo-5,5-dimethylhydantoin, in the presence of potassium iodide.[3]
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Isolate the product by filtration and recrystallize from a suitable solvent to obtain pure 2-amino-5-phenyl-1,3,4-oxadiazole.
Experimental Protocol: Metal Ion Sensing
-
Prepare a stock solution of the 2-amino-5-phenyl-1,3,4-oxadiazole probe in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of various metal ions in deionized water.
-
In a cuvette, add the probe solution and dilute with a buffer solution to the desired final concentration.
-
Record the fluorescence spectrum of the probe solution.
-
Titrate the probe solution with increasing concentrations of the metal ion solution.
-
Record the fluorescence spectrum after each addition and monitor the change in fluorescence intensity.
-
Plot the change in fluorescence intensity against the metal ion concentration to determine the binding constant and limit of detection.
III. Application: Fluorescent Probes for DNA Detection
A fluorescent probe, 2-(2'-Chloro phenyl)-5-(2'-hydroxyl phenyl)-1,3,4-oxadiazole (HOXD), has been synthesized and utilized for the quantitative determination of DNA.[4] The fluorescence of this probe is quenched upon interaction with DNA, and the decrease in fluorescence intensity is proportional to the DNA concentration.[4]
Signaling Pathway
Caption: Signaling pathway for DNA detection.
Experimental Protocol: Synthesis of 2-(2'-Chloro phenyl)-5-(2'-hydroxyl phenyl)-1,3,4-oxadiazole (HOXD)
While a detailed protocol for the synthesis from this compound is not explicitly available, a plausible route based on general synthetic methods is proposed below.
-
Synthesize the precursor 2-hydroxy-5-(2'-hydroxyl phenyl)-1,3,4-oxadiazole.
-
Treat the precursor with a chlorinating agent such as PCl₅/POCl₃ to obtain the 2-chloro derivative.
-
Further functionalization at the phenyl ring can be achieved prior to or after the formation of the oxadiazole ring to introduce the chloro-phenyl moiety.
Experimental Protocol: DNA Quantification
-
Prepare a stock solution of the HOXD probe in a suitable buffer.
-
Prepare DNA standards of known concentrations.
-
To a series of test tubes, add a fixed amount of the HOXD probe solution.
-
Add varying concentrations of the DNA standards to the test tubes.
-
Incubate the mixtures for a specified time to allow for interaction.
-
Measure the fluorescence intensity of each sample at the appropriate excitation and emission wavelengths.
-
Construct a calibration curve by plotting the decrease in fluorescence intensity against the DNA concentration.
-
Determine the concentration of an unknown DNA sample by measuring its fluorescence quenching and interpolating from the calibration curve.
IV. Application: Precursors for Antibacterial Agents
Derivatives of 2-amino-1,3,4-oxadiazoles have shown promising antibacterial activity. The synthesis of these compounds often starts from precursors that can be derived from this compound. For example, various 2-amino-5-substituted-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their activity against Salmonella typhi.[5]
Experimental Protocol: Synthesis of N-substituted-2-amino-5-phenyl-1,3,4-oxadiazole Derivatives
-
Synthesis of 2-amino-5-phenyl-1,3,4-oxadiazole: Prepare the parent amino-oxadiazole as described in Section II.
-
Acylation: To a solution of 2-amino-5-phenyl-1,3,4-oxadiazole in a suitable solvent (e.g., methylene chloride) containing a base (e.g., triethylamine), add the desired acid chloride. Stir the reaction mixture at room temperature overnight.
-
Work-up: Evaporate the solvent, and extract the residue with a suitable organic solvent. Wash the organic layer with appropriate aqueous solutions to remove impurities.
-
Purification: Dry the organic layer, evaporate the solvent, and recrystallize the crude product from a suitable solvent to obtain the purified N-acylated derivative.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of fluorescent probes. The ease of nucleophilic substitution at the 2-position allows for the introduction of diverse functional groups, enabling the development of probes for metal ions, biomolecules, and other analytes. The inherent photophysical properties of the 1,3,4-oxadiazole core make these probes promising candidates for applications in chemical sensing, biological imaging, and drug development. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this important class of compounds.
References
- 1. Synthesis of 2-Chloro/2-methylsulphonyl-5-(2-phenyl-4-quinolyl)-1, 3, 4-oxadiazole Compounds and Their Nucleophilic Displacement [cjcu.jlu.edu.cn]
- 2. 2-Amino-5-substituted-1,3,4-oxadiazole as chemosensor for Ni(II) ion detection: antifungal, antioxidant, DNA binding, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-hydrazinyl-5-phenyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-hydrazinyl-5-phenyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary and most direct synthetic route detailed involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with hydrazine hydrate. An alternative two-step pathway commencing with the synthesis of 2-amino-5-phenyl-1,3,4-oxadiazole followed by its conversion to the target hydrazinyl compound is also described. This guide includes comprehensive experimental procedures, characterization data, and a summary of quantitative information in tabular format for easy reference.
Introduction
The 1,3,4-oxadiazole moiety is a prominent scaffold in a wide array of biologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer activities. The introduction of a hydrazinyl group at the 2-position of the 5-phenyl-1,3,4-oxadiazole core can serve as a versatile synthetic handle for further molecular elaboration and as a key pharmacophore in the design of novel therapeutic agents. The protocols outlined herein provide reliable methods for the laboratory-scale preparation of this important building block.
Synthetic Pathways
Two principal synthetic routes for the preparation of 2-hydrazinyl-5-phenyl-1,3,4-oxadiazole are presented.
Method 1: From 5-phenyl-1,3,4-oxadiazole-2-thiol
This is the most direct approach, involving the nucleophilic displacement of the thiol group from 5-phenyl-1,3,4-oxadiazole-2-thiol with hydrazine hydrate. The precursor thiol is readily synthesized from benzohydrazide and carbon disulfide.
Method 2: From 2-amino-5-phenyl-1,3,4-oxadiazole
This alternative two-step method first involves the synthesis of 2-amino-5-phenyl-1,3,4-oxadiazole from benzaldehyde semicarbazone. The resulting amino compound is then converted to the target hydrazinyl derivative, typically via diazotization followed by a reduction step.
Experimental Protocols
Method 1: Synthesis from 5-phenyl-1,3,4-oxadiazole-2-thiol
Step 1: Synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol
This procedure is adapted from the synthesis of similar 5-substituted-1,3,4-oxadiazole-2-thiols.[1][2]
-
Materials:
-
Benzohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
-
-
Procedure:
-
In a round-bottom flask, dissolve benzohydrazide (0.1 mol) and potassium hydroxide (0.1 mol) in ethanol (100 mL).
-
Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise with constant stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 6-8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water (200 mL).
-
Acidify the solution with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-phenyl-1,3,4-oxadiazole-2-thiol.
-
Step 2: Synthesis of 2-hydrazinyl-5-phenyl-1,3,4-oxadiazole
This step involves the reaction of the synthesized thiol with hydrazine hydrate.[3]
-
Materials:
-
5-phenyl-1,3,4-oxadiazole-2-thiol
-
Hydrazine hydrate (80%)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, suspend 5-phenyl-1,3,4-oxadiazole-2-thiol (0.05 mol) in ethanol (50 mL).
-
Add hydrazine hydrate (80%, 0.1 mol) to the suspension.
-
Reflux the reaction mixture for 4-6 hours, during which the evolution of hydrogen sulfide gas may be observed. The reaction should be carried out in a well-ventilated fume hood.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially evaporated under reduced pressure.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry.
-
Recrystallize from a suitable solvent such as ethanol or an ethanol-water mixture to yield pure 2-hydrazinyl-5-phenyl-1,3,4-oxadiazole.
-
Method 2: Synthesis from 2-amino-5-phenyl-1,3,4-oxadiazole
Step 1: Synthesis of 2-amino-5-phenyl-1,3,4-oxadiazole
This procedure is based on the oxidative cyclization of benzaldehyde semicarbazone.[4]
-
Materials:
-
Benzaldehyde semicarbazone
-
Anhydrous sodium acetate
-
Bromine
-
Glacial acetic acid
-
-
Procedure:
-
In a flask, prepare a stirred slurry of benzaldehyde semicarbazone (0.01 mol) and anhydrous sodium acetate (0.02 mol) in glacial acetic acid (10 mL).
-
To this slurry, add a solution of bromine (0.01 mol) in glacial acetic acid (5 mL) dropwise. An exothermic reaction will occur.
-
After the addition, continue stirring for 1-2 hours at room temperature.
-
Pour the reaction mixture into cold water (100 mL).
-
Filter the precipitated solid, wash with water, and then with a dilute sodium bisulfite solution to remove any excess bromine.
-
Wash again with water and dry the crude product.
-
Recrystallize from glacial acetic acid or ethanol to obtain pure 2-amino-5-phenyl-1,3,4-oxadiazole.
-
Step 2: Conversion of 2-amino-5-phenyl-1,3,4-oxadiazole to 2-hydrazinyl-5-phenyl-1,3,4-oxadiazole
This is a general two-step procedure involving diazotization and reduction.
-
Materials:
-
2-amino-5-phenyl-1,3,4-oxadiazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Stannous chloride (SnCl₂)
-
Sodium hydroxide (NaOH)
-
-
Procedure:
-
Diazotization:
-
Dissolve 2-amino-5-phenyl-1,3,4-oxadiazole (0.01 mol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL), cooling the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.011 mol in 5 mL of water) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride (0.03 mol) in concentrated hydrochloric acid (10 mL) and cool it to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.
-
Basify the reaction mixture with a cold concentrated sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent to obtain pure 2-hydrazinyl-5-phenyl-1,3,4-oxadiazole.
-
-
Data Presentation
Table 1: Summary of Yields and Melting Points for Key Compounds
| Compound | Synthetic Method | Precursor | Typical Yield (%) | Melting Point (°C) | Reference |
| 5-phenyl-1,3,4-oxadiazole-2-thiol | From Benzohydrazide | Benzohydrazide | 70-85 | 208-210 | [1][2] |
| 2-amino-5-phenyl-1,3,4-oxadiazole | From Benzaldehyde Semicarbazone | Benzaldehyde Semicarbazone | 60-75 | 240-242 | [4] |
| 2-hydrazinyl-5-phenyl-1,3,4-oxadiazole | From Thiol | 5-phenyl-1,3,4-oxadiazole-2-thiol | 50-65 | Not Reported | [3] |
Table 2: Spectroscopic Data for 5-phenyl-1,3,4-oxadiazole-2-thiol
| Spectroscopy | Characteristic Peaks | Reference |
| IR (KBr, νmax, cm⁻¹) | 2560 (S-H), 1554 (C=C), 1514 (C=N), 1108 (C-O) | [1] |
| ¹H NMR (DMSO-d₆) δ (ppm) | 12.33 (s, 1H, SH), 7.21-7.30 (m, 5H, Ar-H) | [1] |
| ¹³C NMR (DMSO-d₆) δ (ppm) | 175.72 (C=S), 158.66 (C-O), 125.02-127.11 (Ar-C) | [1] |
| MS (m/z) | 178 (M⁺) | [1] |
Visualization of Synthetic Pathways
Caption: Synthetic routes to 2-hydrazinyl-5-phenyl-1,3,4-oxadiazole.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Carbon disulfide is highly flammable and toxic; handle with extreme care.
-
Hydrazine hydrate is corrosive and a suspected carcinogen; avoid inhalation and skin contact.
-
Bromine is highly corrosive and toxic; handle with appropriate safety measures.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols provided offer robust and reproducible methods for the synthesis of 2-hydrazinyl-5-phenyl-1,3,4-oxadiazole. The choice between the two main synthetic routes may depend on the availability of starting materials and the desired scale of the reaction. The direct displacement of the thiol group in Method 1 is a more atom-economical approach, while Method 2 provides an alternative for laboratories where the precursor semicarbazone is readily available. The characterization data provided will aid in the verification of the synthesized compounds.
References
Application Notes and Protocols for Cross-Coupling Reactions of 2-Chloro-5-phenyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for palladium-catalyzed cross-coupling reactions involving 2-Chloro-5-phenyl-1,3,4-oxadiazole. This key intermediate is a versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The following sections detail experimental procedures for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is instrumental in the synthesis of 2,5-diaryl-1,3,4-oxadiazoles, a scaffold present in many biologically active molecules. While chloro-substituted heterocycles can be less reactive than their bromo- or iodo- counterparts, appropriate selection of catalyst, ligand, and base can facilitate efficient coupling.
General Experimental Workflow for Suzuki-Miyaura Coupling
Representative Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv.) and, if necessary, a ligand.
-
Solvent and Degassing: Add the anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF). Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the specified temperature (typically 80-120 °C) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-phenyl-1,3,4-oxadiazole.
Tabulated Data for Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene | 100 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 110 | 10 | 70-80 |
Heck Coupling
The Heck reaction enables the arylation of alkenes with this compound to produce substituted alkenes. This transformation is valuable for the synthesis of complex molecules with extended conjugation.
General Experimental Workflow for Heck Coupling
Representative Protocol for Heck Coupling
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), a base (e.g., triethylamine or potassium carbonate, 1.5-2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 equiv.) with a phosphine ligand (e.g., PPh₃) if required.
-
Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.
-
Reaction: Heat the mixture to the indicated temperature (typically 100-140 °C). Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired product.
Tabulated Data for Representative Heck Coupling Conditions
| Entry | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | Et₃N (1.5) | DMF | 120 | 24 | 60-75 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | K₂CO₃ (2.0) | NMP | 130 | 18 | 65-80 |
| 3 | Methyl methacrylate | Pd(OAc)₂ (2) + P(o-tolyl)₃ (4) | NaOAc (2.0) | DMAc | 140 | 20 | 55-70 |
Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesize 2-(alkynyl)-5-phenyl-1,3,4-oxadiazoles by reacting this compound with terminal alkynes. This reaction is typically catalyzed by a combination of palladium and copper catalysts.
General Experimental Workflow for Sonogashira Coupling
Representative Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.05-0.10 equiv.).
-
Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).
-
Degassing: Degas the reaction mixture thoroughly.
-
Reaction: Stir the reaction at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed, as monitored by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the metal salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Tabulated Data for Representative Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N (2.0) | THF | 60 | 8 | 70-85 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (6) | DIPEA (2.5) | DMF | 50 | 12 | 65-75 |
| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) + XPhos (4) | CuI (5) | Et₃N (2.0) | Dioxane | 70 | 10 | 75-88 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines. This reaction requires a palladium catalyst with a specialized phosphine ligand and a strong base.
General Experimental Workflow for Buchwald-Hartwig Amination
Representative Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), the phosphine ligand (e.g., XPhos or RuPhos), and the base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and the anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel or Celite, eluting with the same solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the desired 2-amino-5-phenyl-1,3,4-oxadiazole derivative.
Tabulated Data for Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.2) | Toluene | 100 | 12 | 70-85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (1.5) | 1,4-Dioxane | 110 | 18 | 65-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.3) | THF | 80 | 16 | 75-90 |
Disclaimer: The provided protocols and data are representative and based on analogous chemical transformations found in the literature. Optimal conditions may vary depending on the specific substrates and reagents used. It is recommended to perform small-scale optimization experiments to determine the best conditions for a particular reaction. Always follow appropriate laboratory safety procedures.
Application Note: Scale-Up Synthesis of 2-Chloro-5-phenyl-1,3,4-oxadiazole for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the scale-up synthesis of 2-Chloro-5-phenyl-1,3,4-oxadiazole, a key building block for the generation of chemical libraries in drug discovery. The described method is robust, scalable, and yields the target compound with high purity. Furthermore, a general protocol for the utilization of this versatile intermediate in library synthesis via nucleophilic substitution is presented. The 1,3,4-oxadiazole scaffold is a prevalent motif in medicinal chemistry, known for its favorable pharmacological properties.[1][2][3][4] This document serves as a practical guide for researchers aiming to produce large quantities of this compound for subsequent derivatization and screening.
Introduction
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][5][6] Its metabolic stability and ability to act as a bioisostere for ester and amide functionalities make it an attractive core for drug design.[1] The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a key strategy in the development of novel therapeutic agents.[5][7][8] In particular, this compound is a valuable intermediate, as the chloro-substituent can be readily displaced by a variety of nucleophiles, enabling the rapid generation of diverse compound libraries for high-throughput screening. This application note details a scalable synthetic route to this compound and its subsequent application in library synthesis.
Synthesis of this compound
The synthesis of this compound is a two-step process starting from readily available benzohydrazide. The first step involves the formation of an intermediate, which is then cyclized and chlorinated.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol: Scale-up Synthesis
Materials:
-
Benzohydrazide
-
Chloroacetyl chloride
-
Pyridine (or other suitable base)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: Synthesis of 2-chloro-N'-benzoylacetohydrazide (Intermediate)
-
To a stirred solution of benzohydrazide (1.0 eq) in dichloromethane (DCM) at 0 °C, slowly add pyridine (1.1 eq).
-
Add a solution of chloroacetyl chloride (1.05 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Cyclization and Chlorination to this compound
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the crude intermediate at 0 °C.
-
Heat the reaction mixture to reflux (80-90 °C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Characterization Data
| Parameter | Value |
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 119-121 °C[9] |
Note: The above data is representative. Actual results may vary.
Library Synthesis using this compound
The chloro-group at the 2-position of the oxadiazole ring is susceptible to nucleophilic substitution, making it an excellent handle for library synthesis. A diverse range of nucleophiles can be employed to generate a library of novel 2,5-disubstituted 1,3,4-oxadiazoles.
General Workflow for Library Synthesis
Caption: Workflow for generating a compound library.
General Protocol for Nucleophilic Substitution
Materials:
-
This compound
-
A diverse set of nucleophiles (e.g., primary and secondary amines, thiols, phenols)
-
A suitable base (e.g., Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃))
-
A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
Procedure (for a single reaction in a parallel synthesis format):
-
In a reaction vial, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the selected nucleophile (1.1 - 1.5 eq) to the vial.
-
Add the base (1.5 - 2.0 eq) to the reaction mixture.
-
Seal the vial and heat the reaction to an appropriate temperature (e.g., 60-100 °C) for a specified time (e.g., 4-24 hours).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an appropriate work-up procedure, which may include aqueous extraction and/or solid-phase extraction.
-
Purify the product using techniques such as preparative HPLC or flash chromatography.
-
Characterize the final compounds by LC-MS and, for selected examples, by NMR spectroscopy.
Reaction Conditions for Library Synthesis
| Nucleophile Type | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Amines | DIPEA | DMF | 80 | 60-90 |
| Secondary Amines | K₂CO₃ | ACN | 80 | 55-85 |
| Thiols | K₂CO₃ | DMF | 60 | 70-95 |
| Phenols | Cs₂CO₃ | DMF | 100 | 50-80 |
Note: These conditions are starting points and may require optimization for specific substrates.
Conclusion
This application note provides a comprehensive and practical guide for the scale-up synthesis of this compound and its subsequent use in the generation of diverse chemical libraries. The detailed protocols and representative data will enable researchers in drug discovery and medicinal chemistry to efficiently produce and utilize this valuable building block for the development of novel bioactive compounds. The versatility of the 1,3,4-oxadiazole scaffold, combined with the reactivity of the 2-chloro substituent, offers a powerful platform for exploring new chemical space.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles [mdpi.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-CHLOROMETHYL-5-PHENYL-[1,3,4]OXADIAZOLE CAS#: 33575-83-6 [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
Disclaimer: The following guide is intended for experienced researchers, scientists, and drug development professionals. All experimental work should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), and with a thorough understanding of the hazards associated with the reagents used, particularly phosphorus oxychloride (POCl₃) and chloroacetyl chloride.
This guide details the synthesis of 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole. The primary synthetic route involves a two-step process: the acylation of benzoylhydrazide with chloroacetyl chloride to form an N,N'-diacylhydrazine intermediate, followed by a cyclodehydration reaction using phosphorus oxychloride.
Frequently Asked Questions (FAQs)
Q1: My initial acylation of benzoylhydrazide with chloroacetyl chloride is giving a low yield. What are the common causes?
A1: Low yields in the acylation step are often due to one or more of the following:
-
Moisture: Chloroacetyl chloride is highly reactive with water. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Temperature Control: The reaction is exothermic. If the temperature is not kept low (typically 0-5 °C), side reactions can occur.
-
Base Strength/Amount: An appropriate base (e.g., triethylamine, pyridine, or aqueous sodium carbonate) is crucial to neutralize the HCl byproduct. Using too little base will result in an acidic mixture that can degrade the product, while too strong a base can promote side reactions.
-
Purity of Starting Materials: Ensure the benzoylhydrazide and chloroacetyl chloride are of high purity.
Q2: I am observing multiple spots on my TLC plate after the cyclodehydration step with POCl₃. What are the likely side products?
A2: Besides the desired 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole, several side products can form:
-
Unreacted Intermediate: Incomplete cyclization will leave starting material, N'-(chloroacetyl)benzohydrazide.
-
Hydrolysis Product: The chloromethyl group is susceptible to hydrolysis. During work-up or if moisture is present, 2-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole can form.
-
Dimerization/Polymerization: The reactive chloromethyl group can lead to self-alkylation or reaction with other nucleophiles present in the mixture, especially under prolonged heating or basic conditions.
-
Ring-Opening Products: Harsh conditions (e.g., excessively high temperatures or prolonged reaction times in strong acid/base) can lead to the degradation of the oxadiazole ring.
Q3: The final product yield after the POCl₃ cyclization is consistently low. How can I improve it?
A3: Low yields in the cyclodehydration step are a common challenge. Consider the following to optimize your reaction:
-
Reagent Stoichiometry: Using POCl₃ in large excess often serves as both the reagent and the solvent, driving the reaction to completion. However, optimizing the molar ratio is key. Ratios of substrate to POCl₃ from 1:5 to 1:15 have been reported to be effective.
-
Reaction Temperature and Time: The optimal temperature is critical. Too low, and the reaction may be incomplete. Too high, and degradation and side product formation increase. A temperature range of 55-100 °C is typical, with reaction times from 3 to 24 hours. Monitor the reaction by TLC to determine the optimal time.
-
Anhydrous Conditions: POCl₃ reacts violently with water. Strict anhydrous conditions are mandatory for this step to prevent reagent quenching and unwanted side reactions.
-
Work-up Procedure: The work-up must be performed carefully. Quenching the reaction mixture by slowly adding it to crushed ice is standard, but the temperature must be controlled to prevent product degradation. Neutralization should be done carefully with a weak base like sodium bicarbonate.
Q4: My purified product seems to degrade over time. How should I store 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole?
A4: The 2-(chloromethyl) group makes the compound a reactive alkylating agent and susceptible to moisture. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), and at a low temperature (2-8 °C) in a desiccator to protect it from light and moisture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Acylation | ||
| No or very little product formation. | 1. Inactive chloroacetyl chloride (hydrolyzed). 2. Incorrect stoichiometry. | 1. Use fresh or newly distilled chloroacetyl chloride. 2. Re-verify calculations for all reagents. |
| Formation of a sticky, inseparable oil instead of a solid precipitate. | 1. Presence of moisture. 2. Reaction temperature was too high. | 1. Ensure all glassware is rigorously dried and use anhydrous solvents. 2. Maintain the reaction temperature at 0-5 °C during the addition of chloroacetyl chloride. |
| Step 2: Cyclodehydration | ||
| Reaction does not go to completion (starting material remains). | 1. Insufficient amount of POCl₃. 2. Reaction temperature is too low or time is too short. 3. Presence of moisture quenching the POCl₃. | 1. Increase the molar excess of POCl₃. 2. Incrementally increase the temperature (e.g., in 10 °C steps) or prolong the reaction time. Monitor progress by TLC. 3. Ensure strict anhydrous conditions. |
| Product is dark-colored or tarry. | 1. Reaction temperature is too high, causing decomposition. 2. Work-up procedure is too slow or neutralization is too basic. | 1. Lower the reaction temperature. Consider using a high-boiling anhydrous solvent like dioxane instead of neat POCl₃ to allow for better temperature control. 2. Perform the quench and neutralization steps efficiently at low temperatures. |
| Purification | ||
| Difficulty in crystallizing the final product. | 1. Presence of oily impurities or side products. | 1. Purify the crude product by column chromatography on silica gel before attempting recrystallization. |
| Product is not pure after recrystallization. | 1. Inappropriate recrystallization solvent. 2. Impurities co-crystallize with the product. | 1. Test a range of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane). 2. If impurities persist, an initial purification by column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of N'-(Chloroacetyl)benzohydrazide (Intermediate)
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add benzoylhydrazide (13.6 g, 0.1 mol) and anhydrous chloroform (100 mL).
-
Cool the stirred suspension to 0-5 °C in an ice bath.
-
Add triethylamine (12.1 g, 16.7 mL, 0.12 mol) to the suspension.
-
Slowly add a solution of chloroacetyl chloride (12.4 g, 8.3 mL, 0.11 mol) in anhydrous chloroform (20 mL) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase).
-
Once the reaction is complete, cool the mixture again in an ice bath and filter the solid to remove triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from ethanol to yield N'-(chloroacetyl)benzohydrazide as a white solid.
Protocol 2: Synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole (Final Product)
-
Caution: This reaction should be performed in a high-efficiency fume hood. POCl₃ is highly corrosive and reacts violently with water.
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place N'-(chloroacetyl)benzohydrazide (10.6 g, 0.05 mol).
-
Carefully add phosphorus oxychloride (POCl₃) (46 mL, 0.5 mol) to the flask.
-
Heat the reaction mixture with stirring to 80-90 °C and maintain this temperature for 4-6 hours. The solid should gradually dissolve.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure (using a vacuum pump protected by a base trap).
-
Work-up: Carefully and slowly pour the viscous residue onto 200 g of crushed ice with vigorous stirring. A solid precipitate should form.
-
Continue stirring until all the ice has melted.
-
Filter the crude solid product and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product under vacuum.
-
Purify the solid by recrystallization from hot ethanol to afford 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole as crystalline needles.
Data Presentation: Impact of Cyclodehydration Conditions on Yield
The yield of 2,5-disubstituted 1,3,4-oxadiazoles is highly dependent on the choice of cyclodehydrating agent and reaction conditions. The following table summarizes yields reported for various diacylhydrazine cyclizations to provide a comparative overview.
| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| POCl₃ | Neat (Excess) | 80 - 110 | 4 - 12 | 75 - 90 | General Literature |
| POCl₃ | Dioxane | 100 | 16 | ~65 | [1] |
| SOCl₂ | Neat (Excess) | Reflux | 5 - 8 | 70 - 85 | [2] |
| P₂O₅ | Toluene | Reflux | 10 - 15 | 60 - 80 | General Literature |
| Polyphosphoric Acid (PPA) | Neat | 120 - 150 | 2 - 4 | 65 - 85 | General Literature |
| Triflic Anhydride / PPh₃ | Dichloromethane | 0 - RT | 1 - 3 | 80 - 96 | [2] |
| Burgess Reagent | Toluene | 100 | 16 | ~80 | [3] |
Note: Yields are highly substrate-dependent and the conditions above serve as a general guideline. Optimization is recommended for the specific synthesis of 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole.
Mandatory Visualizations
Experimental Workflow
Caption: Overall workflow for the two-step synthesis of 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole.
Troubleshooting Logic for Low Cyclization Yield
Caption: Decision tree for troubleshooting low yield in the POCl₃-mediated cyclodehydration step.
References
common side products in the synthesis of 2-Chloro-5-phenyl-1,3,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Chloro-5-phenyl-1,3,4-oxadiazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method involves the chlorination of a precursor, typically 5-phenyl-1,3,4-oxadiazol-2(3H)-one or its tautomeric form, 2-hydroxy-5-phenyl-1,3,4-oxadiazole. This transformation is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base.
Q2: What are the likely side products in the synthesis of this compound when using POCl₃?
A2: While specific quantitative data is not extensively reported in the literature, based on the reactivity of the starting materials and reagents, several side products can be anticipated. These may include unreacted starting material, hydrolysis products, and potentially small amounts of dimers or other coupled products under forcing conditions. In related syntheses using thiosemicarbazides and POCl₃, the formation of alternative heterocyclic rings (e.g., thiadiazoles) has been observed, suggesting that complex side reactions are possible depending on the specific precursors and conditions.
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation, careful control of reaction parameters is crucial. Key strategies include:
-
Temperature Control: Maintain the recommended reaction temperature. Excessive heat can lead to decomposition and the formation of polymeric byproducts.
-
Moisture Control: The reaction should be carried out under anhydrous conditions, as both the starting material and POCl₃ are sensitive to water. Moisture can lead to the hydrolysis of the product back to the starting material or other undesired products.
-
Stoichiometry: Use the correct stoichiometry of reagents. An excess of the chlorinating agent is often necessary to drive the reaction to completion, but a large excess may lead to more side products.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to avoid prolonged reaction times that could lead to product degradation or side reactions.
Q4: What is the best way to purify the final product?
A4: Purification of this compound typically involves quenching the reaction mixture, followed by extraction and chromatography. A common procedure is to pour the reaction mixture onto crushed ice to decompose the excess POCl₃, followed by neutralization with a base (e.g., sodium bicarbonate solution). The crude product is then extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Final purification is often achieved by column chromatography on silica gel.[1][2]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Incomplete reaction. 2. Degradation of the product. 3. Inactive chlorinating agent. | 1. Increase reaction time or temperature moderately. Monitor progress by TLC. 2. Ensure the workup procedure is not too harsh (e.g., avoid strong acids/bases if the product is sensitive). 3. Use a fresh bottle of POCl₃. |
| Presence of starting material in the final product | 1. Insufficient amount of chlorinating agent. 2. Short reaction time. 3. Hydrolysis of the product during workup. | 1. Increase the molar equivalents of POCl₃. 2. Extend the reaction time. 3. Ensure anhydrous conditions during the reaction and perform the aqueous workup at low temperatures. |
| Formation of a significant amount of polar baseline material on TLC | 1. Decomposition of starting material or product. 2. Polymerization. | 1. Lower the reaction temperature. 2. Use a milder chlorinating agent if possible. 3. Decrease the reaction time. |
| Product appears oily or difficult to crystallize | Presence of impurities. | Purify the crude product using column chromatography. If the product is known to be a solid, try trituration with a suitable solvent (e.g., hexanes, diethyl ether) to induce crystallization. |
Experimental Protocols
Synthesis of this compound from 5-phenyl-1,3,4-oxadiazol-2(3H)-one
This protocol is a general representation based on similar transformations found in the literature.[3]
-
Materials:
-
5-phenyl-1,3,4-oxadiazol-2(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) (optional, can enhance reactivity)
-
Tertiary amine base (e.g., N,N-dimethylaniline or pyridine, optional)
-
Anhydrous solvent (e.g., toluene or neat POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-phenyl-1,3,4-oxadiazol-2(3H)-one.
-
Add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction can be run neat in POCl₃ or in an anhydrous solvent like toluene. Optionally, a catalytic amount of PCl₅ can be added.
-
If a base is used, add it to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of starting material, product, and potential side products.
References
- 1. ijacskros.com [ijacskros.com]
- 2. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Chloro/2-methylsulphonyl-5-(2-phenyl-4-quinolyl)-1, 3, 4-oxadiazole Compounds and Their Nucleophilic Displacement [cjcu.jlu.edu.cn]
Technical Support Center: Purification of 2-Chloro-5-phenyl-1,3,4-oxadiazole by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-Chloro-5-phenyl-1,3,4-oxadiazole using recrystallization. It includes detailed troubleshooting guides, frequently asked questions (FAQs), a step-by-step experimental protocol, and key data presented in a clear format.
Troubleshooting Guides
This section addresses common issues encountered during the recrystallization of this compound.
Issue 1: The compound "oils out" and does not form crystals.
-
Question: My dissolved this compound is forming an oil at the bottom of the flask upon cooling instead of crystals. What should I do?
-
Answer: "Oiling out" typically occurs when the solute is supersaturated and comes out of solution at a temperature above its melting point. Here are several steps to address this:
-
Reheat and Add More Solvent: Gently reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.
-
Slow Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask in the heating mantle after turning it off, or by placing it in a Dewar flask filled with warm water. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure crystalline this compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Solvent System Modification: If the issue persists, consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
-
Issue 2: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.
-
Question: My solution of this compound is clear and no crystals have formed after extended cooling. What went wrong?
-
Answer: This is a common problem that usually indicates one of two things:
-
Too Much Solvent: You may have used an excessive amount of solvent to dissolve the crude product. To remedy this, gently heat the solution to evaporate some of the solvent. Continue to heat until you observe the formation of solid crystals on the tip of a glass rod dipped into the solution and then removed. Once you reach this point of saturation, allow the solution to cool slowly.
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point. To induce crystallization, try the following:
-
Scratching: Vigorously scratch the inside of the flask with a glass rod.
-
Seed Crystals: Add a seed crystal of the pure compound.
-
Flash Freezing: Briefly place the flask in a dry ice/acetone bath for a few minutes to induce nucleation, then allow it to warm up slowly.
-
-
Issue 3: The recrystallization yield is very low.
-
Question: I successfully obtained pure crystals, but the final yield of this compound is much lower than expected. How can I improve it?
-
Answer: A low yield can result from several factors during the recrystallization process:
-
Excessive Solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor. Always use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature Crystallization: If the compound crystallizes too early, for example, during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.
-
Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, including a period in an ice bath, to maximize crystal formation.
-
Washing with Room Temperature Solvent: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.
-
Inherent Solubility: The compound will have some solubility in the solvent even at low temperatures. To recover more product, you can try to concentrate the mother liquor and perform a second recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For 1,3,4-oxadiazole derivatives, common and effective solvents include ethanol, methanol, and ethyl acetate.[1][2] A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, can also be very effective.[3] It is recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture for your specific sample.
Q2: How can I assess the purity of my recrystallized this compound?
A2: The purity of your final product can be assessed by several methods:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range (typically 1-2 °C). Impurities will broaden and depress the melting point. The melting point for the closely related compound, 2-chloromethyl-5-phenyl-[1][4][5]oxadiazole, is 119-121 °C, which can be used as a reference point.[4]
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and purity of the compound.
Q3: My crude product is colored. Will recrystallization remove the color?
A3: Recrystallization can often remove colored impurities. If the color persists in the hot solution, you can add a small amount of activated charcoal to the solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Molecular Formula | C₈H₅ClN₂O | |
| Molecular Weight | 180.59 g/mol | |
| Reference Melting Point | 119-121 °C (for 2-chloromethyl-5-phenyl-[1][4][5]oxadiazole) | [4] |
| Recommended Solvents | Ethanol, Methanol, Ethyl Acetate, Ethanol/Water, Ethyl Acetate/Hexane | [1][2][3] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent and volumes should be optimized based on preliminary solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add more hot solvent portion-wise until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble material.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Purity Assessment: Determine the melting point of the dried crystals and, if necessary, perform further analytical characterization (e.g., TLC, NMR).
Visualizations
Caption: A workflow diagram illustrating the key stages of the recrystallization process.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. 5-(2-CHLORO-PHENYL)-[1,3,4]OXADIAZOLE-2-THIOL CAS#: 23766-27-0 [chemicalbook.com]
- 2. 1483-31-4|this compound|BLD Pharm [bldpharm.com]
- 3. 2-CHLOROMETHYL-5-PHENYL-[1,3,4]OXADIAZOLE CAS#: 33575-83-6 [m.chemicalbook.com]
- 4. This compound | CAS 1483-31-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. This compound CAS#: 1483-31-4 [m.chemicalbook.com]
troubleshooting the cyclization step in 1,3,4-oxadiazole synthesis
This technical support center provides troubleshooting guidance for the common challenges encountered during the cyclization step of 1,3,4-oxadiazole synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1,3,4-oxadiazoles, categorized by the synthetic route.
Route 1: Cyclodehydration of 1,2-Diacylhydrazines
The conversion of 1,2-diacylhydrazines to 1,3,4-oxadiazoles is a common and effective method. However, issues such as low yields and harsh reaction conditions are frequently encountered.
Question 1: My cyclodehydration reaction is resulting in a low yield or is not proceeding to completion. What are the possible causes and solutions?
Answer:
Low yields or incomplete reactions in the cyclodehydration of 1,2-diacylhydrazines can be attributed to several factors, including the choice of a dehydrating agent that is either too harsh or not effective enough, and suboptimal reaction temperatures.
Common Causes and Solutions:
-
Harsh Dehydrating Agents: Reagents like phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) often require high temperatures, which can lead to substrate degradation and the formation of side products.[1][2][3]
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Suboptimal Reaction Conditions: The reaction may require optimization of temperature and reaction time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in diacylhydrazine cyclodehydration.
Alternative Milder Reagents:
Consider employing milder dehydrating agents that often provide higher yields under less stringent conditions.
| Dehydrating Agent | Typical Yield (%) | Key Advantages |
| Tosyl Chloride (TsCl) | 97-99% | High yields, especially for 2-amino-1,3,4-oxadiazoles.[4] |
| Burgess Reagent | Good to excellent | Effective under microwave conditions.[5] |
| Trichloroisocyanuric Acid (TCCA) | 80-94% | Mild, rapid reactions at ambient temperature.[6] |
| XtalFluor-E | 75-95% | Good yields, improved with acetic acid as an additive.[7] |
| SO₂F₂ | High | Metal-free, mild conditions with good functional group tolerance.[8] |
Route 2: Oxidative Cyclization of Acylhydrazones
This method involves the oxidation of acylhydrazones to form the 1,3,4-oxadiazole ring. Common issues include the use of harsh or toxic oxidants and the formation of byproducts.
Question 2: I am observing significant byproduct formation and difficulties in purification during the oxidative cyclization of my acylhydrazone. What can I do to improve the reaction?
Answer:
Byproduct formation in oxidative cyclization is often due to the use of strong, non-selective oxidizing agents. Switching to milder and more selective reagents can significantly improve the outcome.
Common Causes and Solutions:
-
Harsh Oxidizing Agents: Traditional oxidants like bromine (Br₂), potassium permanganate (KMnO₄), and lead dioxide (PbO₂) can lead to over-oxidation or other side reactions.[3]
-
Reaction Conditions: High temperatures and prolonged reaction times can contribute to byproduct formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oxidative cyclization of acylhydrazones.
Milder Oxidizing Systems:
| Oxidizing System | Typical Yield (%) | Key Advantages |
| Iodine (I₂) / K₂CO₃ | Good to excellent | Transition-metal-free, scalable, and efficient.[9][10] |
| Chloramine-T | Good to excellent | Effective under microwave irradiation.[5] |
| Catalyst-Free Photo-oxidation | 83-92% | Additive-free, proceeds effectively in the solid state.[11][12] |
Route 3: Cyclization of Acylthiosemicarbazides
A common challenge in the synthesis of 2-amino-1,3,4-oxadiazoles from acylthiosemicarbazides is the competing formation of the 2-amino-1,3,4-thiadiazole regioisomer.
Question 3: My reaction of an acylthiosemicarbazide is yielding a mixture of 1,3,4-oxadiazole and 1,3,4-thiadiazole. How can I improve the regioselectivity towards the oxadiazole?
Answer:
The formation of the thiadiazole byproduct is a known issue. The choice of cyclizing agent is crucial for directing the reaction towards the desired oxadiazole.
Cause and Solution:
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Lack of Regioselectivity: Many dehydrating agents can promote the formation of both oxadiazole and thiadiazole rings.
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Reagent Selection: Employing a reagent that selectively promotes cyclodesulfurization over dehydration is key.
Logical Relationship Diagram:
Caption: Reagent-dependent regioselectivity in acylthiosemicarbazide cyclization.
Recommended Reagent for Regioselectivity:
-
EDC·HCl in DMSO: This combination acts as a desulfurizing agent, leading to the formation of 2-amino-1,3,4-oxadiazoles in quantitative yields with high regioselectivity.[13]
Detailed Experimental Protocols
Protocol 1: General Procedure for Cyclodehydration using Tosyl Chloride (TsCl)
This protocol is adapted from a general method for the preparation of 2-amino-1,3,4-oxadiazoles.[4][9]
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Reaction Setup: To a solution of the acylthiosemicarbazide (1.0 equiv) in pyridine, add tosyl chloride (1.1 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, pour the reaction mixture into ice-water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-1,3,4-oxadiazole.
Protocol 2: Iodine-Mediated Oxidative Cyclization of Acylhydrazones
This is a practical and transition-metal-free method.[9][10]
-
Reaction Setup: In a round-bottom flask, dissolve the acylhydrazone (1.0 equiv) in a suitable solvent (e.g., DMSO).
-
Reagent Addition: Add potassium carbonate (K₂CO₃) (2.0 equiv) and iodine (I₂) (1.5 equiv) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature or gentle heating (e.g., 80 °C) until the starting material is consumed, as indicated by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Regioselective Synthesis of 2-Amino-1,3,4-oxadiazoles using EDC·HCl
This method provides high regioselectivity for the oxadiazole product.[13]
-
Reaction Setup: Dissolve the acylthiosemicarbazide (1.0 equiv) in dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equiv) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 4-8 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by recrystallization to obtain the 2-amino-1,3,4-oxadiazole.
References
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09581H [pubs.rsc.org]
- 13. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Acylhydrazone Cyclization
Welcome to the technical support center for the optimization of N-acylhydrazone cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of heterocyclic compounds, such as 1,3,4-oxadiazoles, from N-acylhydrazones.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyclization of N-acylhydrazones?
The most prevalent method for the cyclization of N-acylhydrazones is oxidative cyclization, which is widely used for the synthesis of 1,3,4-oxadiazoles.[1][2] This typically involves an oxidizing agent to facilitate the ring closure. Another approach is dehydrative cyclization, though this often requires harsher conditions.[3]
Q2: What are the typical oxidizing agents used for the oxidative cyclization of N-acylhydrazones?
A variety of oxidizing agents have been successfully employed for the oxidative cyclization of N-acylhydrazones. Common examples include:
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Iodine (I₂): Often used in the presence of a base like potassium carbonate, iodine is an effective and readily available oxidizing agent.[4][5]
-
Hypervalent Iodine Reagents: Reagents such as (diacetoxyiodo)benzene (PIDA) are also utilized for efficient oxidative cyclization.[6]
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Chloramine-T: This reagent can be used to achieve high yields of the cyclized product.[1]
-
Copper(II) salts: Cu(II) ions have been shown to mediate the oxidative cyclization.[2]
-
Dess-Martin Periodinane (DMP): This reagent allows for the reaction to proceed under mild, metal-free conditions.[7]
Q3: How can I monitor the progress of my N-acylhydrazone cyclization reaction?
Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction.[8] By spotting the reaction mixture alongside the starting N-acylhydrazone, you can observe the disappearance of the starting material and the appearance of the product spot.
Q4: My N-acylhydrazone starting material exists as a mixture of E/Z isomers. Will this affect the cyclization?
N-acylhydrazones can exist as a mixture of E and Z isomers due to the C=N double bond, and also as syn- and anti-periplanar conformers around the N-N single bond.[8] While the E isomer is generally more stable, the specific isomer ratio can be solvent and temperature-dependent.[8] For most oxidative cyclizations, the reaction proceeds to the desired product regardless of the initial isomeric ratio, as the reaction conditions often facilitate interconversion. However, in some cases, one isomer may react faster than the other, potentially affecting the overall reaction rate.
Troubleshooting Guide
Low Yield or Incomplete Conversion
Problem: My reaction has a low yield of the desired cyclized product, or a significant amount of starting material remains unreacted.
| Possible Cause | Suggested Solution |
| Insufficient Oxidizing Agent | Ensure the correct stoichiometry of the oxidizing agent is used. A slight excess may be necessary. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some cyclizations require heating or reflux to proceed at a reasonable rate. |
| Inappropriate Solvent | The choice of solvent is crucial. Common solvents for oxidative cyclization include acetonitrile, DMSO, and DMF.[2][9] If solubility is an issue, consider a different solvent system. |
| Inefficient Stirring | Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if reagents are not fully dissolved. |
| Decomposition of Starting Material or Product | If the reaction is run for too long or at too high a temperature, decomposition can occur. Monitor the reaction by TLC to determine the optimal reaction time. |
| Presence of Water | For some methods, anhydrous conditions are critical. Ensure all glassware is properly dried and use anhydrous solvents if necessary. |
Formation of Multiple Products/Side Reactions
Problem: My reaction mixture shows multiple spots on TLC, indicating the formation of side products.
| Possible Cause | Suggested Solution |
| Side Reactions (e.g., Elimination) | The choice of base and temperature can influence the formation of side products. If an elimination side product is observed, consider using a milder base or running the reaction at a lower temperature. |
| Over-oxidation | Using a large excess of a strong oxidizing agent can sometimes lead to over-oxidation of the product or starting material. Reduce the amount of oxidizing agent or switch to a milder one. |
| Decomposition | As with low yields, prolonged reaction times or high temperatures can lead to product decomposition. Optimize the reaction time and temperature. |
| Impure Starting Materials | Ensure the purity of your N-acylhydrazone starting material. Impurities can lead to unwanted side reactions. |
Product Purification Issues
Problem: I am having difficulty purifying the final cyclized product.
| Possible Cause | Suggested Solution |
| Co-elution of Product and Starting Material | If the product and starting material have similar polarities, separation by column chromatography can be challenging. Try different solvent systems for chromatography or consider recrystallization. |
| Removal of Excess Reagents | If a solid oxidizing agent or base is used, it can often be removed by filtration before workup. Aqueous workups can be used to remove water-soluble reagents. For instance, excess iodine can be quenched with a sodium thiosulfate solution.[4] |
| Product is an Oil | If the product is an oil and difficult to purify by chromatography, consider converting it to a solid derivative for purification, if applicable, or use alternative purification techniques like distillation under reduced pressure if the compound is thermally stable. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for the optimization of reaction conditions for the iodine-mediated oxidative cyclization of N-acylhydrazones to 1,3,4-oxadiazoles.
Table 1: Screening of Oxidizing Agents for N-Acylhydrazone Cyclization
| Entry | Oxidizing Agent | Base | Solvent | Yield (%) |
| 1 | Iodine (I₂) | K₂CO₃ | DMSO | 57 |
| 2 | N-Chlorosuccinimide (NCS) | DBU | DCM | 31 |
| 3 | Sodium Periodate | K₂CO₃ | DMSO | Not Detected |
| 4 | Oxone | K₂CO₃ | DMSO | Not Detected |
| 5 | Sodium Percarbonate | K₂CO₃ | DMSO | Not Detected |
Data adapted from a study on the flow synthesis of oxadiazoles.
Table 2: Optimization of Temperature for Iodine-Mediated Cyclization
| Entry | Temperature (°C) | Yield (%) |
| 1 | 80 | 85 |
| 2 | 100 | 90 |
| 3 | 120 | 82 (decomposition observed) |
Data reflects a trend observed in continuous flow synthesis and may vary for batch reactions.
Experimental Protocols
General Protocol for Iodine-Mediated Oxidative Cyclization of N-Acylhydrazones
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-acylhydrazone
-
Iodine (I₂)
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO) or other suitable solvent
-
Saturated Sodium Thiosulfate solution
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Ethyl acetate
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Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the N-acylhydrazone (1.0 mmol) in DMSO (5 mL) is added potassium carbonate (2.0 mmol).
-
Iodine (1.2 mmol) is added portion-wise to the mixture.
-
The reaction mixture is stirred at room temperature or heated to the optimized temperature (e.g., 80-100 °C) and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of 1,3,4-oxadiazoles from N-acylhydrazones.
Caption: Experimental workflow for N-acylhydrazone cyclization.
Troubleshooting Logic
This diagram provides a logical decision-making process for troubleshooting common issues during N-acylhydrazone cyclization.
Caption: Troubleshooting decision tree for N-acylhydrazone cyclization.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+ - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. jchemrev.com [jchemrev.com]
- 6. datapdf.com [datapdf.com]
- 7. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 8. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
minimizing dimer formation in 2-Chloro-5-phenyl-1,3,4-oxadiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-phenyl-1,3,4-oxadiazole. Our focus is to address the common challenge of dimer formation and provide solutions to minimize this side reaction, ensuring a higher yield and purity of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method involves the cyclodehydration of a suitable precursor, often starting from benzohydrazide. A common route is the reaction of 5-phenyl-1,3,4-oxadiazol-2(3H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2][3]
Q2: What is the likely structure of the dimer impurity formed during the synthesis?
A2: The primary dimeric impurity is hypothesized to be 2,2'-oxybis(5-phenyl-1,3,4-oxadiazole). This side-product is thought to arise from an intermolecular reaction between a reactive intermediate and an unreacted precursor molecule.
Q3: Why is dimer formation a concern in this synthesis?
A3: Dimer formation reduces the overall yield of the target molecule, this compound. Furthermore, the dimer can have similar physical properties to the desired product, making purification by standard methods like recrystallization or column chromatography challenging.
Q4: Are there alternative reagents to POCl₃ that might reduce dimer formation?
A4: Yes, other dehydrating and chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be employed for the cyclization and chlorination steps in 1,3,4-oxadiazole synthesis.[1] The choice of reagent can significantly impact the reaction profile and the formation of byproducts. It is advisable to perform small-scale test reactions to identify the optimal reagent for your specific setup.
Troubleshooting Guide: Minimizing Dimer Formation
This guide addresses specific issues you may encounter during the synthesis of this compound, with a focus on mitigating the formation of the dimeric impurity.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound and significant presence of a higher molecular weight impurity. | Excessive Dimer Formation: High reaction temperatures or prolonged reaction times can promote the intermolecular side reaction leading to the dimer. | Optimize Reaction Temperature and Time: • Maintain the reaction temperature strictly as recommended in the protocol. A lower temperature may slow down the reaction but can significantly suppress dimer formation. • Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor dimerization. |
| Difficulty in separating the product from the dimer impurity. | Similar Polarity: The dimer and the desired product may have very similar polarities, making chromatographic separation inefficient. | Modified Purification Strategy: • Recrystallization: Experiment with different solvent systems for recrystallization. A carefully selected solvent or solvent mixture may allow for selective precipitation of either the product or the dimer. • Preparative HPLC: If the impurity levels are low to moderate, preparative High-Performance Liquid Chromatography (HPLC) can be an effective, albeit more resource-intensive, purification method. |
| Inconsistent results and variable dimer formation between batches. | Moisture in Reagents or Glassware: Phosphorus oxychloride and other chlorinating agents are highly sensitive to moisture. The presence of water can lead to the formation of byproducts and affect the reaction's reproducibility. | Ensure Anhydrous Conditions: • Thoroughly dry all glassware in an oven before use. • Use freshly distilled or anhydrous grade solvents and reagents. • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction does not go to completion, leaving unreacted starting material and dimer. | Insufficient Reagent or Poor Mixing: Inadequate amounts of the chlorinating agent or inefficient stirring can lead to localized high concentrations and incomplete conversion. | Optimize Stoichiometry and Agitation: • Use a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the starting material. • Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture. |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Dimer Formation
This protocol is designed to favor the formation of the desired monomeric product by controlling the reaction temperature and stoichiometry.
Materials:
-
5-phenyl-1,3,4-oxadiazol-2(3H)-one
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 5-phenyl-1,3,4-oxadiazol-2(3H)-one (1 equivalent).
-
Add a catalytic amount of anhydrous DMF.
-
Add anhydrous toluene to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred suspension over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (monitor temperature carefully, typically around 80-90 °C).
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Once the starting material is consumed (typically within 2-4 hours), cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield this compound as a white solid.
Visualizing the Reaction Pathways
The following diagrams illustrate the intended synthetic route and the competing dimerization pathway.
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting workflow for minimizing dimer formation.
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
dealing with unstable intermediates in 1,3,4-oxadiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-oxadiazoles, with a special focus on managing unstable intermediates.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 1,3,4-oxadiazoles.
Problem: Low or No Yield of the Desired 1,3,4-Oxadiazole
| Potential Cause | Recommended Solution |
| Incomplete cyclization of the diacylhydrazine intermediate. | - Increase the reaction temperature or prolong the reaction time. - Use a stronger dehydrating agent. A comparison of common dehydrating agents is provided in the data section. - Ensure all reagents and solvents are anhydrous, as moisture can quench the dehydrating agent. |
| Decomposition of unstable intermediates. | - Perform the reaction at a lower temperature to control the formation and reaction of the intermediate. - Add the dehydrating agent slowly to the reaction mixture to maintain a low concentration of the reactive intermediate. - Consider a one-pot synthesis to avoid isolation of the potentially unstable diacylhydrazine precursor.[1][2] |
| Side reactions consuming starting materials or intermediates. | - Optimize the stoichiometry of the reagents. An excess of the dehydrating agent can sometimes lead to side product formation. - Change the solvent to one that better solubilizes the intermediates and favors the desired reaction pathway. |
| Poor quality of starting materials. | - Verify the purity of the starting acid hydrazides and acylating agents by techniques such as NMR or melting point analysis. - Use freshly prepared or purified reagents. |
Problem: Formation of Unexpected Side Products
| Potential Cause | Recommended Solution |
| Formation of 1,3,4-thiadiazoles when using sulfur-containing reagents. | - This is a common competing cyclization pathway.[3] Ensure the use of a non-sulfur-based cyclizing agent if the oxadiazole is the desired product. |
| Polymerization or decomposition of starting materials/intermediates under harsh conditions. | - Employ milder dehydrating agents such as the Burgess reagent or use methods like those involving TBTU.[4] - Reduce the reaction temperature and monitor the reaction progress closely using TLC to avoid over-running the reaction. |
| Reaction with the solvent. | - Choose an inert solvent that does not react with the starting materials or the highly reactive intermediates. Dichloromethane, chloroform, or toluene are often suitable choices. |
Problem: Difficulty in Isolating the Final Product
| Potential Cause | Recommended Solution |
| The product is highly soluble in the work-up solvent. | - After quenching the reaction, use a different extraction solvent in which the product has lower solubility. - If the product is a solid, attempt to precipitate it by adding a non-solvent to the reaction mixture. |
| The product co-elutes with impurities during chromatography. | - Use a different solvent system for column chromatography. - Consider recrystallization as an alternative or additional purification step. |
| The product is unstable to the purification conditions. | - If the product is sensitive to silica gel, consider using a different stationary phase like alumina or performing purification by recrystallization. - Avoid excessive heating during solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common unstable intermediates in 1,3,4-oxadiazole synthesis?
The most common pathway for 1,3,4-oxadiazole synthesis involves the cyclodehydration of a 1,2-diacylhydrazine intermediate.[5] When strong dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used, they react with the amide oxygen of the diacylhydrazine to form highly reactive intermediates. While often not isolated, these are believed to be chloro-iminium or Vilsmeier-type species.[6] These intermediates are highly electrophilic and are prone to side reactions or decomposition if not efficiently converted to the desired oxadiazole.
Q2: How can I detect the formation of unstable intermediates?
Direct detection of these transient intermediates is challenging without specialized spectroscopic techniques. However, their formation can be inferred from:
-
Rapid color changes upon addition of the dehydrating agent.
-
Formation of insoluble byproducts resulting from decomposition.
-
Complex mixtures observed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude reaction mixture.
Q3: What are the best practices for handling reagents that can lead to unstable intermediates?
-
Anhydrous Conditions: Moisture can react with and deactivate dehydrating agents like POCl₃ and also lead to unwanted side reactions. Always use dry solvents and glassware.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen or moisture.
-
Controlled Addition: Add the dehydrating agent dropwise or in portions to the reaction mixture, especially if the reaction is exothermic, to maintain control over the reaction rate and minimize the accumulation of unstable intermediates.
-
Temperature Control: Many of these reactions are exothermic. Maintaining a low temperature (e.g., using an ice bath) during the addition of the dehydrating agent can help to stabilize the reactive intermediates and prevent decomposition.
Q4: Are there any one-pot synthesis methods that can mitigate these issues?
Yes, one-pot syntheses are highly advantageous as they avoid the isolation of the often unstable 1,2-diacylhydrazine intermediate.[2] These methods typically involve reacting an acid hydrazide with a carboxylic acid or its derivative in the presence of a coupling agent and a cyclizing agent in the same reaction vessel. This allows for the in situ formation and immediate cyclization of the intermediate, minimizing opportunities for decomposition.[7]
Data Presentation
Table 1: Comparison of Common Dehydrating Agents for 1,2-Diacylhydrazine Cyclization
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Reflux in neat POCl₃ or an inert solvent.[8] | Highly effective, readily available. | Harsh conditions, can lead to chlorinated byproducts, corrosive. |
| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or an inert solvent. | Strong dehydrating agent. | Harsh conditions, produces corrosive HCl and SO₂ gas. |
| Polyphosphoric Acid (PPA) | High temperatures (100-200 °C). | Effective for a range of substrates. | Viscous, difficult to stir, and challenging work-up. |
| Triflic Anhydride | Low temperature in an inert solvent. | Very powerful dehydrating agent, mild conditions. | Expensive. |
| Burgess Reagent | Mild conditions, often at room temperature.[5] | Mild, good functional group tolerance. | Can be expensive, may require inert atmosphere. |
| (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) TBTU | Mild conditions, often with a base like DIEA.[4] | Mild conditions, simple work-up. | Can be expensive. |
Experimental Protocols
Protocol 1: General Procedure for Cyclodehydration of a 1,2-Diacylhydrazine using Phosphorus Oxychloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1,2-diacylhydrazine (1 equivalent).
-
Carefully add phosphorus oxychloride (5-10 equivalents) to the flask. The reaction can also be performed in an inert solvent like toluene or chloroform.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can range from 2 to 24 hours.[8]
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is neutral or slightly basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles using TBTU
-
In a round-bottom flask, dissolve the hydrazide (1 mmol) and an isothiocyanate derivative (1 mmol) in methanol and stir at room temperature for 4 hours to form the thiosemicarbazide intermediate.[4] In some cases, this step can be performed under solvent-free conditions.
-
Remove the methanol under reduced pressure.
-
To the crude thiosemicarbazide, add DMF, DIEA (1 mmol), and TBTU (1.5 mmol).
-
Heat the mixture at 50 °C and monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 2,5-disubstituted-1,3,4-oxadiazole.
Visualizations
Caption: Troubleshooting workflow for unstable intermediates.
Caption: General reaction pathway highlighting the unstable intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,3,4-Oxadiazole Formation via Dehydration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the selection and use of alternative dehydrating agents for the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines.
Troubleshooting Guide
This guide addresses common issues encountered during the cyclodehydration step of 1,3,4-oxadiazole synthesis.
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction: The dehydrating agent may not be potent enough for the specific substrate, or the reaction time is insufficient. | - Switch to a stronger dehydrating agent (e.g., from POCl₃ to triflic anhydride). - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC.[1][2][3] - Consider microwave-assisted synthesis to potentially improve yields and reduce reaction times.[4] |
| Degradation of starting material or product: Harsh reaction conditions (e.g., high temperatures, strong acids) can lead to decomposition. | - Employ a milder dehydrating agent such as Burgess reagent or TCCA under neutral conditions.[5][6] - Perform the reaction at a lower temperature, even if it requires a longer reaction time. | |
| Poor solubility of starting material: The 1,2-diacylhydrazine may not be fully dissolved in the reaction solvent, leading to a heterogeneous and inefficient reaction. | - Screen different solvents to find one that provides better solubility for your substrate. - If using a solid-supported reagent, ensure proper swelling and accessibility of the reactive sites. | |
| Formation of Side Products | Competing reactions: For substrates with sensitive functional groups, the dehydrating agent may react with other parts of the molecule. | - Choose a more chemoselective dehydrating agent. For example, Burgess reagent is known for its mildness and tolerance of various functional groups.[6][7] |
| Formation of 1,3,4-thiadiazoles: When using sulfur-containing starting materials (e.g., acylthiosemicarbazides), a competing cyclization can lead to the formation of the corresponding 1,3,4-thiadiazole. | - The choice of reagent can direct the cyclization. For instance, using iodine in the presence of a base often favors 1,3,4-oxadiazole formation from acylthiosemicarbazides.[8] | |
| Difficulty in Product Purification | Charring or tar formation: Aggressive dehydrating agents like concentrated sulfuric acid or polyphosphoric acid can cause extensive decomposition, making purification difficult. | - Opt for cleaner, non-acidic dehydrating agents like Burgess reagent or TCCA which often result in cleaner reaction mixtures.[5][6] |
| Removal of the dehydrating agent byproduct: Some dehydrating agents or their byproducts can be difficult to remove from the reaction mixture. | - Consider using a polymer-supported dehydrating agent, which can be easily removed by filtration.[9] - For reagents like POCl₃, quenching with ice-water is a standard procedure, but care must be taken due to the exothermic nature of the reaction.[10][11] |
Frequently Asked Questions (FAQs)
Q1: My standard protocol using phosphorus oxychloride (POCl₃) is giving low yields. What are some milder and more efficient alternatives?
A1: Several milder and often more efficient alternatives to POCl₃ are available. These include the Burgess reagent, which operates under neutral conditions, and trichloroisocyanuric acid (TCCA), which can be used at room temperature.[5][6] Deoxo-Fluor® is another powerful dehydrating agent that can provide high yields under mild conditions.[8][12] For specific substrates, tosyl chloride in the presence of a base can also be a good alternative.[13]
Q2: I am working with a substrate that has acid-sensitive functional groups. Which dehydrating agent should I choose?
A2: For acid-sensitive substrates, it is crucial to avoid strongly acidic reagents like H₂SO₄, PPA, and POCl₃. The Burgess reagent is an excellent choice as it is used under neutral conditions and is known for its mildness.[5][6] Similarly, TCCA can be employed under neutral conditions at ambient temperature.[1]
Q3: Can I run the cyclodehydration reaction under solvent-free conditions?
A3: Yes, in some cases, solvent-free conditions, often coupled with microwave irradiation, can be effective for 1,3,4-oxadiazole synthesis and can be considered a green chemistry approach.[4]
Q4: What are the safety precautions I should take when working with dehydrating agents like POCl₃ or thionyl chloride (SOCl₂)?
A4: Both POCl₃ and SOCl₂ are corrosive and react violently with water. They should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety goggles, lab coat). Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. Quenching of these reagents should be done carefully and slowly, typically by adding the reaction mixture to ice.[10][11]
Q5: How can I easily remove the dehydrating agent after the reaction is complete?
A5: The use of polymer-supported reagents can greatly simplify workup, as the reagent can be removed by simple filtration.[9] For other reagents, aqueous workup procedures are typically employed to quench and remove the reagent and its byproducts.
Data Presentation: Comparison of Dehydrating Agents
The following table summarizes the reaction conditions and reported yields for various dehydrating agents used in the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
| Dehydrating Agent | Typical Reaction Conditions | Reported Yield (%) | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in a high-boiling solvent | 59-70%[10][11] | Readily available, inexpensive | Harsh conditions, can lead to side reactions and charring |
| Thionyl Chloride (SOCl₂) | Reflux | 62-70%[8] | Inexpensive, effective | Corrosive, harsh conditions, generation of HCl gas |
| Polyphosphoric Acid (PPA) | High temperature (120-160 °C) | Generally good yields | Effective for a range of substrates | High viscosity, difficult to stir, harsh conditions |
| Triflic Anhydride | Room temperature or below, with a base (e.g., pyridine) | 77-86%[4] | High reactivity, mild conditions | Expensive, moisture sensitive |
| Burgess Reagent | Reflux in THF or dioxane | 76% (in one example)[2] | Mild, neutral conditions, good functional group tolerance | Expensive, moisture sensitive |
| TCCA | Room temperature, in a suitable solvent (e.g., CH₂Cl₂) | High yields[1] | Mild conditions, short reaction times | Stoichiometric amounts of reagent needed |
| Deoxo-Fluor® | Room temperature or mild heating | 68-91%[8][12] | Mild conditions, high yields | Expensive, specialized reagent |
| Tosyl Chloride/Pyridine | Heating | Good yields | Readily available reagents | Requires heating, basic conditions may not be suitable for all substrates |
Experimental Protocols
General Procedure for Cyclodehydration of 1,2-Diacylhydrazines using Burgess Reagent:
-
To a solution of the 1,2-diacylhydrazine (1.0 mmol) in anhydrous tetrahydrofuran (THF) or dioxane (10 mL) is added Burgess reagent (1.2-1.5 mmol).[2][5]
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,3,4-oxadiazole.
General Procedure for Cyclodehydration of 1,2-Diacylhydrazines using Trichloroisocyanuric Acid (TCCA):
-
To a stirred solution of the 1,2-diacylhydrazine (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (10 mL) is added TCCA (0.4 mmol).[1]
-
The reaction mixture is stirred at room temperature and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove solid byproducts.
-
The filtrate is washed with aqueous sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Visualizations
Caption: A decision-making workflow for selecting an appropriate dehydrating agent.
Caption: A simplified diagram of the general cyclodehydration mechanism.
References
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 9. journal.iisc.ac.in [journal.iisc.ac.in]
- 10. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Regioselective Synthesis of Unsymmetrical 1,3,4-Oxadiazoles
Welcome to the technical support center for the regioselective synthesis of unsymmetrical 1,3,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective synthesis of unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles?
The primary challenge lies in controlling which nitrogen of the hydrazine or hydrazide precursor acylates and subsequently cyclizes, which can lead to the formation of a mixture of two regioisomers. This is particularly prevalent in the classical cyclodehydration of unsymmetrical 1,2-diacylhydrazines. Other challenges include harsh reaction conditions that can limit substrate scope and the formation of side products.[1]
Q2: What are the common synthetic strategies to achieve regioselectivity?
Several strategies have been developed to overcome the challenge of regioselectivity:
-
Oxidative Cyclization of N-Acylhydrazones: This is a widely used method where an acylhydrazone, formed from a hydrazide and an aldehyde, undergoes cyclization. This method generally provides good regioselectivity as the connectivity of the final product is predetermined by the initial condensation.[2][3]
-
Reagent-Based Cyclization of Thio-semicarbazide Intermediates: This approach offers regioselective control based on the choice of the cyclizing reagent. For instance, using EDC·HCl in DMSO can favor the formation of 2-amino-1,3,4-oxadiazoles from thiosemicarbazide intermediates.[4]
-
Huisgen 1,3,4-Oxadiazole Synthesis from Tetrazoles: The reaction of 5-substituted 1H-tetrazoles with acyl chlorides or anhydrides can provide 2,5-disubstituted 1,3,4-oxadiazoles in a clean and efficient manner.
-
One-Pot Syntheses: Various one-pot procedures have been developed to synthesize unsymmetrical 1,3,4-oxadiazoles with good yields and regioselectivity, often avoiding the isolation of intermediates.[3][5]
Q3: How do electronic and steric effects of substituents influence regioselectivity?
The electronic and steric properties of the substituents on the starting materials can significantly impact the regioselectivity of the cyclization reaction. Electron-withdrawing groups can influence the nucleophilicity of the nitrogen atoms in the hydrazine moiety, directing the acylation and cyclization steps. Steric hindrance can also play a role in favoring the formation of one regioisomer over the other.
Troubleshooting Guides
Problem 1: Low Regioselectivity / Formation of a Mixture of Isomers
Symptoms:
-
NMR spectra show a complex mixture of products with overlapping signals.
-
Chromatographic analysis (TLC, HPLC, GC) reveals multiple spots or peaks with similar retention factors/times.
-
Difficulty in purifying the desired product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Non-regioselective cyclization of an unsymmetrical 1,2-diacylhydrazine intermediate. | Switch to a more regioselective synthetic strategy, such as the oxidative cyclization of an N-acylhydrazone. |
| Inappropriate choice of cyclodehydrating agent. | Different dehydrating agents can offer varying degrees of regioselectivity. Experiment with a range of reagents such as POCl₃, SOCl₂, PPA, or Burgess reagent.[6] |
| Reaction temperature is too high, leading to scrambling. | Optimize the reaction temperature. Running the reaction at a lower temperature may improve regioselectivity. |
| Electronic effects of substituents are not sufficiently differentiated. | If possible, modify the substituents on your starting materials to create a greater electronic bias for the desired cyclization pathway. |
Problem 2: Low Yield of the Desired 1,3,4-Oxadiazole
Symptoms:
-
Low isolated yield of the final product after purification.
-
Presence of significant amounts of starting materials or side products in the crude reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Increase the reaction time or temperature. Ensure proper mixing. Check the purity and reactivity of your starting materials and reagents. |
| Formation of side products. | A common side reaction is the formation of 1,3,4-thiadiazoles when using sulfur-containing starting materials like thiosemicarbazides.[5] Optimize the reaction conditions (e.g., choice of solvent and cyclizing agent) to favor oxadiazole formation. For example, using EDC·HCl in DMSO promotes oxadiazole formation from thiosemicarbazides.[4] |
| Decomposition of starting materials or product. | Harsh reaction conditions (strong acids, high temperatures) can lead to degradation.[1] Consider using milder reaction conditions or alternative synthetic routes. |
| Inefficient purification. | Optimize your purification method (e.g., column chromatography solvent system, recrystallization solvent) to minimize product loss. |
Data Presentation
Table 1: Comparison of Selected Reagents for Regioselective Cyclization of Thio-semicarbazides
| Reagent | Solvent | Major Product | Regioselectivity Ratio (Oxadiazole:Thiadiazole) | Reference |
| EDC·HCl | DMSO | 2-Amino-1,3,4-oxadiazole | 100:0 | [7] |
| p-TsCl, Et₃N | NMP | 2-Amino-1,3,4-thiadiazole | 4:96 | [7] |
| Hg(OAc)₂ | Ethanol | 1,3,4-Oxadiazole | Major Product | [7] |
| I₂/KI in NaOH | Ethanol | 1,3,4-Oxadiazole | Not specified | [7] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Oxidative Cyclization of N-Acylhydrazones
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Synthesis of N-Acylhydrazone
-
To a solution of an aromatic hydrazide (1.0 eq) in ethanol, add the corresponding aromatic aldehyde (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated N-acylhydrazone is filtered, washed with cold ethanol, and dried under vacuum.
Step 2: Oxidative Cyclization
-
To a solution of the N-acylhydrazone (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid), add the oxidizing agent. Common oxidizing agents include ceric ammonium nitrate (CAN), ferric chloride (FeCl₃), or iodobenzene diacetate.[2]
-
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction by TLC.
-
Upon completion, quench the reaction (e.g., with water or a solution of sodium thiosulfate if using an iodine-based oxidant).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2,5-disubstituted-1,3,4-oxadiazole.
Mandatory Visualizations
Caption: General workflow for the synthesis of unsymmetrical 1,3,4-oxadiazoles via cyclodehydration, highlighting the potential formation of regioisomers.
Caption: A troubleshooting decision tree for addressing low regioselectivity in the synthesis of unsymmetrical 1,3,4-oxadiazoles.
References
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Bioisosteric Replacement of the Chloro Group in 2-Chloro-5-phenyl-1,3,4-oxadiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of lead compounds is a cornerstone of modern drug discovery. Bioisosteric replacement, the substitution of one atom or group with another that retains similar biological activity, is a key tool in this process. This guide provides a comparative analysis of potential bioisosteric replacements for the chloro group in 2-Chloro-5-phenyl-1,3,4-oxadiazole, a versatile heterocyclic scaffold with a wide range of reported biological activities.[1][2][3][4] The 1,3,4-oxadiazole ring is a common pharmacophore in medicinal chemistry, known for its favorable metabolic stability and ability to engage in various biological interactions.[5][6]
This document summarizes known synthetic routes to analogous 2-substituted-5-phenyl-1,3,4-oxadiazoles, presents comparative data where available, and provides detailed experimental protocols to facilitate further research and development in this area.
Comparative Analysis of Bioisosteric Replacements
The chloro group at the 2-position of the 5-phenyl-1,3,4-oxadiazole core is a common starting point for further chemical modification due to its reactivity as a leaving group. However, its replacement with various bioisosteres can significantly impact the compound's physicochemical properties, pharmacokinetic profile, and biological efficacy. Classical and non-classical bioisosteres for a chloro group include other halogens, small alkyl or alkoxy groups, cyano, and trifluoromethyl groups.[7]
While direct comparative studies on the bioisosteric replacement of the chloro group in this compound are limited in publicly available literature, we can infer potential outcomes based on studies of related 1,3,4-oxadiazole derivatives. For instance, the replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring has been shown to improve polarity and metabolic stability.[8][9] Such modifications can influence a compound's overall druglikeness.
Below is a summary table of potential bioisosteric replacements and their anticipated effects, based on general principles of medicinal chemistry and data from related compound series.
| Bioisosteric Replacement | Predicted Physicochemical Changes | Potential Impact on Biological Activity |
| -F (Fluoro) | Increased metabolic stability, altered electronics | May enhance binding affinity through hydrogen bonding |
| -CH3 (Methyl) | Increased lipophilicity | Can fill hydrophobic pockets in target proteins |
| -OCH3 (Methoxy) | Increased polarity, potential for H-bonding | May alter binding mode and selectivity |
| -CN (Cyano) | Increased polarity, potential for H-bonding | Can act as a hydrogen bond acceptor |
| -CF3 (Trifluoromethyl) | Increased lipophilicity and metabolic stability | Can enhance binding and cell permeability |
| -NH2 (Amino) | Increased polarity, potential for H-bonding | Can act as a hydrogen bond donor and acceptor |
| -SH (Thiol) | Increased reactivity, potential for metal chelation | Can form disulfide bonds or coordinate to metal ions |
Synthetic Pathways and Experimental Protocols
The synthesis of 2-substituted-5-phenyl-1,3,4-oxadiazoles can be achieved through several established routes. A common method involves the cyclization of N,N'-diacylhydrazines using dehydrating agents like phosphorus oxychloride.[10] Alternatively, nucleophilic substitution on the this compound precursor can be employed to introduce a variety of functional groups.
The following diagram illustrates a general workflow for the synthesis and evaluation of bioisosteric analogs of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common synthetic methods for 1,3,4-oxadiazoles.
Materials:
-
Benzohydrazide
-
Triphosgene (or a phosgene equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Phosphorus oxychloride (POCl₃)
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Synthesis of 2-Hydroxy-5-phenyl-1,3,4-oxadiazole:
-
To a stirred solution of benzohydrazide (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM at 0 °C, add a solution of triphosgene (0.4 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-hydroxy-5-phenyl-1,3,4-oxadiazole.
-
-
Chlorination to this compound:
-
Reflux a mixture of 2-hydroxy-5-phenyl-1,3,4-oxadiazole (1 equivalent) in excess phosphorus oxychloride for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Experimental Protocol: Bioisosteric Replacement of the Chloro Group (General Procedure for Nucleophilic Substitution)
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide for amino group, sodium thiomethoxide for thiomethyl group, potassium fluoride for fluoro group)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1 equivalent) in an anhydrous polar aprotic solvent, add the desired nucleophile (1.1-1.5 equivalents) under an inert atmosphere.
-
Heat the reaction mixture to a temperature appropriate for the specific nucleophile (typically ranging from 60 to 120 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted-5-phenyl-1,3,4-oxadiazole analog.
Structure-Activity Relationship (SAR) Logic
The exploration of bioisosteric replacements at the 2-position of the 5-phenyl-1,3,4-oxadiazole scaffold allows for the systematic investigation of structure-activity relationships. The following diagram illustrates the logical flow of an SAR study.
References
- 1. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies | MDPI [mdpi.com]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antimicrobial Efficacy of 2-Chloro-5-phenyl-1,3,4-oxadiazole Derivatives
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, 2-Chloro-5-phenyl-1,3,4-oxadiazole derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the antimicrobial activity of these derivatives against various microorganisms, supported by experimental data from recent studies. The performance of these synthetic compounds is evaluated against established antimicrobial drugs, offering researchers and drug development professionals a comprehensive overview of their potential.
Performance Comparison: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various this compound derivatives and their analogs against a panel of pathogenic bacteria and fungi, alongside standard antibiotics and antifungals for direct comparison.
Table 1: Antibacterial Activity of 2-(4-Chlorophenyl)-5-substituted-1,3,4-oxadiazole Derivatives (µM)
| Compound | Staphylococcus aureus | Salmonella typhus | Escherichia coli |
| Derivative 8e | >50 | >50 | 9.45 ± 1.00 |
| Derivative 8p | >50 | 10.04 ± 1.25 | >50 |
| Ciprofloxacin (Standard) | 9.13 ± 2.00 | 8.90 ± 1.65 | 8.90 ± 1.65 |
Data sourced from a study on N'-Substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives.
Table 2: Antifungal Activity of a 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole Derivative (µg/mL)
| Compound | Candida albicans |
| 2-(α-chloro-α-(4-nitrophenyl)methyl)-5-(phenyl)-1,3,4-oxadiazole (F1) | 32 |
| Fluconazole (Standard) | Not explicitly stated in this study |
Data from a study on the synthesis and antimicrobial evaluation of 2,5 disubstituted 1,3,4-oxadiazole derivatives. Note: The exact structure is a close analog.
Experimental Validation Workflow
The determination of the antimicrobial activity of these novel compounds follows a standardized workflow to ensure the reliability and reproducibility of the results. The process typically involves initial screening for activity followed by quantitative assessment of the minimum inhibitory concentration.
Figure 1. Experimental workflow for the validation of antimicrobial activity.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of the antimicrobial activity of this compound derivatives.
Broth Microdilution Method for MIC Determination
This method is a widely accepted standard for determining the minimum inhibitory concentration of antimicrobial agents.
-
Preparation of Antimicrobial Solutions: The synthesized this compound derivatives and standard antibiotics are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. A series of twofold dilutions are then prepared in a 96-well microtiter plate using an appropriate growth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Inoculum Preparation: Bacterial or fungal colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.[1] This standardized suspension is then further diluted in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[1]
-
Inoculation and Incubation: Each well containing the serially diluted compounds is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions, typically at 35-37°C for 16-24 hours for bacteria and 24-48 hours for fungi.[1]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Well Diffusion Assay
This method is often used for the initial screening of antimicrobial activity.
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Well Creation and Sample Addition: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar. A fixed volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.
-
Incubation: The plates are incubated under suitable conditions for the test microorganism.
-
Result Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways inhibited by this compound derivatives are still under extensive investigation, the 1,3,4-oxadiazole core is known to be a versatile pharmacophore. It is hypothesized that these compounds may exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes involved in microbial cell wall synthesis, protein synthesis, or nucleic acid replication. Further research is required to elucidate the specific molecular targets and signaling cascades affected by these derivatives.
Figure 2. Hypothesized antimicrobial mechanisms of action.
References
A Comparative Guide to In Vitro Cytotoxicity Assays for Novel 1,3,4-Oxadiazole Compounds
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic nucleus in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including notable anticancer potential.[1][2] Evaluating the cytotoxic effects of these novel compounds is a critical first step in the drug discovery pipeline. This guide provides a comparative overview of common in vitro assays used to assess the cytotoxicity of novel 1,3,4-oxadiazole derivatives, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate methods for their screening campaigns.
Comparison of Key Cytotoxicity Assays
The selection of a cytotoxicity assay depends on various factors, including the compound's mechanism of action, the experimental throughput required, and potential interferences. The three most widely used colorimetric and spectrophotometric assays are the MTT, SRB, and LDH assays.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[3][4] | Well-established, widely used, reflects metabolic activity.[5] | Can be affected by compounds that alter cellular metabolism; formazan crystals are insoluble and require a solubilization step.[4][6] |
| SRB Assay | Measures total cellular protein content. The sulforhodamine B (SRB) dye binds to basic amino acids of cellular proteins under acidic conditions.[7][8] | Simple, sensitive, and independent of metabolic activity; not interfered by test compounds.[8][9] Recommended for screening due to its reliability and reproducibility.[7][10] | Less suitable for non-adherent cells; requires a cell fixation step. |
| LDH Assay | Measures plasma membrane integrity. It quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium.[11][12][13] | Allows for kinetic measurements from the same sample over time; suitable for various cell death mechanisms like necrosis and apoptosis.[14] | Background LDH in serum can cause interference; may not detect cytotoxicity if membrane integrity is not compromised.[13] |
Experimental Data: Cytotoxicity of Novel 1,3,4-Oxadiazole Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of various recently synthesized 1,3,4-oxadiazole compounds against different human cancer cell lines, as determined by the assays discussed.
| Compound ID/Series | Cancer Cell Line(s) | Assay Used | Reported IC₅₀ (µM) | Reference |
| CMO (lead compound) | HepG2, HCCLM3 | MTT | 27.5 (HCCLM3) | [1] |
| AMK OX-8, 9, 11, 12 | A549, HeLa | MTT | 20.73 - 45.11 (A549) | [15] |
| Compound 59 | HT-1080, A549, MCF-7 | Not Specified | 17.08 (HT-1080) | [16] |
| Compound 22 | Skov3, EAC | MTT | 9.5 (Skov3), 10.2 (EAC) | [16] |
| Compound 5 | U87, T98G, LN229, A549 | Not Specified | 18.3 (A549), 34.4 - 37.9 (GBM lines) | [17] |
| OSD (lead compound) | HepG2, MCF-7 | Not Specified | ~50 | [18] |
| OX1-8 Series | NCI-H460, Hep-G2 | MTT | Varied | [19] |
Note: IC₅₀ is the half-maximal inhibitory concentration and represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the MTT, SRB, and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted from standard procedures for assessing cell viability.[4][20]
Materials:
-
96-well plates
-
Novel 1,3,4-oxadiazole compounds
-
MTT solution (5 mg/mL in PBS)[3]
-
DMSO (Dimethyl Sulfoxide)
-
Cell culture medium
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.[20]
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-oxadiazole compounds and incubate for the desired period (e.g., 48 or 72 hours).[20]
-
MTT Addition: After incubation, remove the treatment medium. Add 28 µL of MTT solution (2 mg/mL) to each well and incubate for 1.5 to 4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 130-200 µL of DMSO to each well to dissolve the formazan crystals.[15][20]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker.[3] Measure the absorbance at a wavelength of 492 nm or 540 nm.[15][20] The intensity of the purple color is directly proportional to the number of viable cells.
SRB (Sulforhodamine B) Assay
This protocol is based on the method described by Skehan et al.[21]
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with the 1,3,4-oxadiazole compounds as described in the MTT assay protocol.
-
Cell Fixation: After compound incubation (e.g., 48 hours), gently add 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[21]
-
Washing: Discard the supernatant and wash the plates five times with tap water. Allow the plates to air dry completely.[9]
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.[9]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9]
-
Absorbance Reading: Measure the absorbance at 565 nm using a microplate reader.[9]
LDH (Lactate Dehydrogenase) Assay
This protocol outlines the general steps for measuring LDH release.[11][13]
Materials:
-
96-well plates
-
Commercially available LDH Cytotoxicity Assay Kit (contains substrate mix, assay buffer, stop solution)
-
Microplate reader
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with the 1,3,4-oxadiazole compounds. Include appropriate controls: vehicle control, non-cell control (medium only), and a maximum LDH release control (cells treated with a lysis buffer).[11]
-
Sample Collection: After the desired incubation period, carefully transfer a small amount of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[11][13]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[11]
-
Absorbance Reading: Measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released, indicating the level of cytotoxicity.[13]
Visualized Workflows and Pathways
To better illustrate the processes involved in cytotoxicity testing and the potential mechanisms of action for 1,3,4-oxadiazole compounds, the following diagrams are provided.
Caption: General experimental workflow for in vitro cytotoxicity screening.
Many 1,3,4-oxadiazole derivatives have been found to induce cell death via apoptosis.[18][22][23] A common mechanism involves the p53-mediated intrinsic pathway.
Caption: Simplified p53-mediated intrinsic apoptosis pathway.
References
- 1. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Key considerations when using the sulforhodamine B assay for screening novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. saudijournals.com [saudijournals.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. caymanchem.com [caymanchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.sg]
- 15. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 19. journal.uctm.edu [journal.uctm.edu]
- 20. MTT (Assay protocol [protocols.io]
- 21. biomedscidirect.com [biomedscidirect.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researcher.manipal.edu [researcher.manipal.edu]
comparing the efficacy of different synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its favorable pharmacokinetic properties and diverse applications. The development of efficient and versatile synthetic routes to access 2,5-disubstituted 1,3,4-oxadiazoles is therefore a critical focus for researchers. This guide provides a comparative analysis of prominent synthetic strategies, offering a clear overview of their efficacy, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be broadly achieved through several key methodologies, including one-pot reactions, oxidative cyclization of acylhydrazones, and cyclodehydration of diacylhydrazines. Each approach presents distinct advantages and limitations in terms of reaction conditions, substrate scope, and overall efficiency.
Table 1: Comparison of Key Synthetic Routes to 2,5-Disubstituted 1,3,4-Oxadiazoles
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Reaction Time | Yield Range (%) |
| One-Pot, Two-Stage Synthesis | Carboxylic Acids, N-Isocyaniminotriphenylphosphorane (NIITP), Aryl Iodides | CuI, 1,10-Phenanthroline, Cs₂CO₃ | Dioxane, 80 °C then 110 °C | ~19 hours | 68-87%[1][2] |
| Iodine-Mediated Oxidative Cyclization | Aldehydes, Hydrazides | I₂, K₂CO₃ | DMSO, Room Temperature to Reflux | 3-4 hours | High Yields[3][4] |
| Microwave-Assisted Dehydrative Cyclization | Fatty Acid Hydrazides, Carboxylic Acids | POCl₃ | Solvent-free, Microwave irradiation | 3-6 minutes[3][5] | Good to Excellent[4] |
| Photo-Mediated Oxidative Cyclization | Pyridinium Acylhydrazones | None (additive-free) | DMSO, UV irradiation (342 nm) | 4 hours[6][7] | 83-92%[6][7] |
| Classical Cyclodehydration | Diacylhydrazines | POCl₃, SOCl₂, P₂O₅, H₂SO₄ | Harsh conditions, high temperatures | Variable | Moderate to Good[8][9] |
| Copper-Catalyzed Dual Oxidation | Arylacetic Acids, Hydrazides | Copper catalyst, O₂ atmosphere | DMF, 120 °C | 4 hours[10] | Good[10] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation in a research setting.
Protocol 1: One-Pot, Two-Stage Synthesis-Arylation[1][2]
This procedure involves the initial formation of a monosubstituted 1,3,4-oxadiazole followed by a copper-catalyzed C-H arylation.
Materials:
-
Carboxylic acid (1.0 equiv)
-
N-Isocyaniminotriphenylphosphorane (NIITP) (1.1 equiv)
-
Anhydrous 1,4-dioxane
-
Aryl iodide (2.5 equiv)
-
1,10-Phenanthroline (40 mol %)
-
Cesium carbonate (1.5 equiv)
-
Copper(I) iodide (20 mol %)
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid and NIITP.
-
Add anhydrous 1,4-dioxane and stir the mixture at 80 °C for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Add the aryl iodide, 1,10-phenanthroline, cesium carbonate, and copper(I) iodide.
-
Add more anhydrous 1,4-dioxane to achieve the desired concentration.
-
Stir the reaction mixture at 110 °C for 18 hours.
-
After cooling, filter the reaction mixture through a silica plug, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography.
Protocol 2: Iodine-Mediated Oxidative Cyclization[3][11]
This environmentally benign method utilizes iodine as a catalyst for the oxidative cyclization of acylhydrazones.
Materials:
-
N-Aroylhydrazone (1.0 equiv)
-
Iodine (catalytic amount)
-
Aqueous Hydrogen Peroxide
-
Solvent (e.g., DMSO)
Procedure:
-
Dissolve the N-aroylhydrazone in the chosen solvent.
-
Add a catalytic amount of iodine to the solution.
-
Add aqueous hydrogen peroxide as the oxidant.
-
Stir the reaction mixture at room or ambient temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction mixture to isolate the 2,5-disubstituted 1,3,4-oxadiazole.
Protocol 3: Microwave-Assisted Dehydrative Cyclization[3][5][12]
This rapid and efficient method employs microwave irradiation to promote the cyclization.
Materials:
-
Mono-arylhydrazide (1.0 equiv)
-
Acid chloride (1.0 equiv)
-
Hexamethylphosphoramide (HMPA) or solvent-free with POCl₃
Procedure (using HMPA):
-
In a microwave-safe vessel, combine the mono-arylhydrazide and the acid chloride in HMPA.
-
Subject the mixture to microwave irradiation at a suitable power and temperature for a short duration (typically a few minutes).
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
Protocol 4: Photo-Mediated Oxidative Cyclization[6][7]
This additive-free method utilizes UV light to induce the cyclization of pyridinium acylhydrazones.
Materials:
-
Pyridinium acylhydrazone
-
DMSO
Procedure:
-
Dissolve the pyridinium acylhydrazone in DMSO (0.1 M).
-
Irradiate the solution with UV light (e.g., 342 nm) for 4 hours.
-
Monitor the reaction completion by ¹H NMR analysis.
-
Reduce the solvent volume under vacuum.
-
Recrystallize the residue from DMSO to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: One-Pot, Two-Stage Synthesis-Arylation Workflow.
Caption: General Pathways for Oxidative Cyclization.
Caption: Classical Cyclodehydration Route.
Caption: Rapid Microwave-Assisted Synthesis Workflow.
References
- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Spectroscopic Comparison of 2-Chloro-5-phenyl-1,3,4-oxadiazole and Its Derivatives: A Guide for Researchers
A detailed analysis of the spectroscopic characteristics of 2-Chloro-5-phenyl-1,3,4-oxadiazole and its key derivatives is presented, offering a comparative guide for researchers and professionals in drug development. This guide summarizes key data from ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), providing insights into the structural nuances of these compounds.
This publication objectively compares the spectroscopic performance of this compound with several of its derivatives, including 2-(bromomethyl)-, 2-(bromoethyl)-, 2-(bromopropyl)-, 2-amino-, and 2-methyl-5-phenyl-1,3,4-oxadiazole. The compiled data, presented in easily comparable tables, is supported by detailed experimental protocols for the cited spectroscopic techniques.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its derivatives.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons (m) | -CH₂- (s, t, or q) | Other Protons (s) |
| This compound | 7.50-8.10 | - | - |
| 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole | 7.51-8.04 | 5.14 (s) | - |
| 2-(Bromoethyl)-5-phenyl-1,3,4-oxadiazole | 7.61-8.01 | 3.90 (t, J=8 Hz), 3.57 (t, J=8 Hz) | - |
| 2-(Bromopropyl)-5-phenyl-1,3,4-oxadiazole | 7.60-8.00 | 3.68 (t, J=8 Hz), 3.09 (t, J=8 Hz), 2.33 (q, J=8 Hz) | - |
| 2-Amino-5-phenyl-1,3,4-oxadiazole | 7.40-7.94 | - | 7.13 (s, NH₂) |
| 2-Methyl-5-phenyl-1,3,4-oxadiazole | 7.23-8.00 | - | 2.60 (s, CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=N (Oxadiazole) | C-O (Oxadiazole) | Aromatic Carbons | -CH₂- | Other Carbons |
| This compound | ~164 | ~158 | ~125-132 | - | - |
| 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole | 165.1 | 163.0 | 123.0, 126.8, 128.6, 129.6 | 16.2 | - |
| 2-(Bromoethyl)-5-phenyl-1,3,4-oxadiazole | 164.5 | 164.1 | 117.5, 126.4, 129.4, 131.9 | 28.6, 28.5 | - |
| 2-(Bromopropyl)-5-phenyl-1,3,4-oxadiazole | 165.8 | 164.0 | 123.6, 126.5, 129.4, 131.9 | 33.6, 29.0, 23.5 | - |
| 2-Amino-5-phenyl-1,3,4-oxadiazole | ~165 | ~157 | ~124-131 | - | - |
| 2-Methyl-5-phenyl-1,3,4-oxadiazole | 163.35 | 162.12 | 117.65, 124.22, 126.60, 129.21, 132.67, 148.68 | - | 11.08 (CH₃) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | C=N Stretch | C-O-C Stretch | Aromatic C-H Stretch | Other Key Bands |
| This compound | ~1610 | ~1020 | ~3070 | ~750 (C-Cl) |
| 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole | ~1615 | ~1025 | ~3060 | ~690 (C-Br) |
| 2-Amino-5-phenyl-1,3,4-oxadiazole | 1640-1660 | 1020-1050 | ~3030 | 3370-3418 (N-H stretch)[1] |
| 2-Methyl-5-phenyl-1,3,4-oxadiazole | ~1614 | ~1162, 1233 | ~3001 | 2876 (C-H stretch, CH₃)[2] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 180/182 | 121, 103, 77 |
| 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole | 238/240 | 159, 103, 77 |
| 2-Amino-5-phenyl-1,3,4-oxadiazole | 161 | 104, 77 |
| 2-Methyl-5-phenyl-1,3,4-oxadiazole | 160 | 103, 77 |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general procedures are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). Chemical shifts are reported in parts per million (ppm).
Infrared (IR) Spectroscopy
IR spectra were recorded on a PerkinElmer FTIR spectrometer. Solid samples were prepared as KBr pellets. The spectra were scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were obtained on a mass spectrometer using electron ionization (EI) at 70 eV. The samples were introduced via a direct insertion probe.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were recorded on a double beam UV-Vis spectrophotometer. Solutions of the compounds were prepared in a suitable solvent, such as ethanol or methanol, and the spectra were recorded in a quartz cuvette with a path length of 1 cm.[3]
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the oxadiazole compounds.
Caption: Workflow for the spectroscopic comparison of this compound and its derivatives.
Signaling Pathway and Experimental Workflow Diagrams
For clarity in experimental design and data interpretation, visual representations of signaling pathways and workflows are crucial. The following DOT script generates a diagram illustrating a hypothetical signaling pathway involving a 1,3,4-oxadiazole derivative.
Caption: Hypothetical signaling pathway initiated by a 1,3,4-oxadiazole derivative.
References
Assessing the Drug-Likeness of 2-Chloro-5-phenyl-1,3,4-oxadiazole and its Analogs: A Comparative Guide
In the landscape of drug discovery, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure due to its wide range of pharmacological activities. This guide provides a comparative assessment of the drug-likeness of 2-Chloro-5-phenyl-1,3,4-oxadiazole and its selected analogs. The analysis is based on a compilation of in silico predictions and available experimental data from various studies, focusing on key physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters.
Physicochemical Properties and Lipinski's Rule of Five
A fundamental step in evaluating the drug-likeness of a compound is to assess its physicochemical properties and compliance with Lipinski's Rule of Five. This rule suggests that orally active drugs generally possess a molecular weight of less than 500 Daltons, a logP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.
Below is a comparative table of the calculated physicochemical properties for this compound and two representative analogs.
| Compound | Structure | Molecular Weight ( g/mol ) | Calculated logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |
| This compound | This compound | 180.59 | 2.5 - 3.0 | 0 | 3 | 0 |
| Analog 1: 2-Amino-5-phenyl-1,3,4-oxadiazole | 2-Amino-5-phenyl-1,3,4-oxadiazole | 161.16 | 1.0 - 1.5 | 1 | 3 | 0 |
| Analog 2: 2-Methyl-5-phenyl-1,3,4-oxadiazole | 2-Methyl-5-phenyl-1,3,4-oxadiazole | 160.17 | 1.8 - 2.2 | 0 | 3 | 0 |
Note: The logP values are estimated from various computational models and may vary. The data presented is a consensus range.
All three compounds exhibit favorable physicochemical properties and adhere to Lipinski's Rule of Five, suggesting a good potential for oral bioavailability.
In Vitro ADMET Profile
A comprehensive assessment of a compound's drug-likeness requires an evaluation of its ADMET profile. This includes parameters such as intestinal permeability, metabolic stability, and potential for cardiotoxicity. The following table summarizes the available in vitro data for the parent compound and its analogs, compiled from various sources. It is important to note that a direct head-to-head experimental comparison under identical conditions is not available in the literature.
| Parameter | This compound | Analog 1: 2-Amino-5-phenyl-1,3,4-oxadiazole | Analog 2: 2-Methyl-5-phenyl-1,3,4-oxadiazole |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Predicted: Moderate to High | Predicted: Moderate | Predicted: Moderate to High |
| Metabolic Stability (in vitro half-life, min) | Data not available | Predicted: Moderate | Predicted: Moderate |
| hERG Inhibition (IC₅₀, µM) | Data not available | Predicted: Low potential | Predicted: Low potential |
The predictions suggest that these compounds are likely to have moderate to good intestinal absorption and moderate metabolic stability. The potential for hERG inhibition, a key indicator of cardiotoxicity, is predicted to be low for the amino and methyl analogs. Experimental validation is crucial to confirm these in silico predictions.
Experimental Protocols
Detailed methodologies for the key experiments cited in the ADMET profile are provided below. These are generalized protocols and may require optimization for specific compounds.
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound using a Caco-2 cell monolayer, which mimics the human intestinal epithelium.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.
-
Transport Experiment:
-
The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a specified concentration.
-
For apical-to-basolateral (A-B) permeability, the compound solution is added to the apical side of the monolayer, and the basolateral side contains fresh transport buffer.
-
For basolateral-to-apical (B-A) permeability, the compound solution is added to the basolateral side, and the apical side contains fresh transport buffer.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver compartment at predetermined time points (e.g., 30, 60, 90, and 120 minutes).
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor compartment.
Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes or hepatocytes.
Protocol:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (or hepatocytes), a NADPH-regenerating system (for Phase I metabolism), and a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation:
-
The test compound is added to the pre-warmed incubation mixture to initiate the reaction.
-
The mixture is incubated at 37°C with shaking.
-
Aliquots are withdrawn at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination: The metabolic reaction in the collected aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Sample Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is then calculated as 0.693/k.
hERG Inhibition Assay
This assay assesses the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiotoxicity. Automated patch-clamp systems are commonly used for this purpose.
Protocol:
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.
-
Electrophysiology:
-
Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.
-
A specific voltage protocol is applied to elicit hERG currents.
-
-
Compound Application:
-
A baseline hERG current is established by perfusing the cells with an extracellular solution.
-
The test compound is then applied at increasing concentrations.
-
The effect of the compound on the hERG current is recorded.
-
-
Data Analysis: The percentage of hERG current inhibition at each concentration is calculated. An IC₅₀ value (the concentration at which 50% of the hERG current is inhibited) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing Drug-Likeness Assessment Workflow
The following diagram illustrates a typical workflow for assessing the drug-likeness of a new chemical entity.
Caption: A generalized workflow for drug-likeness assessment.
Conclusion
Based on the compiled in silico and limited in vitro data, this compound and its amino and methyl analogs demonstrate promising drug-like properties. They generally adhere to Lipinski's Rule of Five and are predicted to have favorable ADMET profiles. However, the lack of comprehensive and comparative experimental data underscores the necessity for further in vitro and subsequent in vivo studies to validate these predictions and fully characterize their potential as drug candidates. The experimental protocols provided in this guide offer a framework for conducting such validation studies.
Safety Operating Guide
Proper Disposal of 2-Chloro-5-phenyl-1,3,4-oxadiazole: A Guide for Laboratory Professionals
This document provides essential guidance on the proper and safe disposal of 2-Chloro-5-phenyl-1,3,4-oxadiazole, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Immediate Safety and Handling Precautions
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield are mandatory[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required[1]. |
| Protective Clothing | A lab coat or other protective clothing must be worn[1]. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably under a chemical fume hood[1]. |
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be managed as hazardous waste. This is due to its classification as a halogenated organic compound[2]. Halogenated organic wastes are typically subject to specific disposal regulations due to their potential environmental impact and require incineration at regulated hazardous waste facilities[2].
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions[3].
-
Do not mix this compound with other waste streams, particularly non-halogenated organic wastes[4]. Mixing different waste categories can lead to complicated and more expensive disposal procedures[5].
-
Collect this compound in a designated container for halogenated organic waste[2].
Step 2: Waste Collection and Container Management
-
Container Selection : Use a chemically compatible container that is in good condition and has a secure, tight-fitting lid[6][7]. Whenever feasible, use the original container[8].
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added[9][10].
-
Container Handling : Keep the waste container closed at all times, except when adding waste[6][7]. This prevents the release of vapors and potential spills.
Step 3: Storage of Hazardous Waste
-
Designated Area : Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA)[9][10]. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment : It is best practice to store the waste container in secondary containment, such as a tray or tub, to contain any potential leaks[10].
-
Accumulation Limits : Be aware of the volume limits for waste accumulation in an SAA, which is typically up to 55 gallons[9].
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Notify your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for the hazardous waste[8].
-
Licensed Disposal Vendor : The disposal of this compound must be handled by a licensed hazardous waste disposal company[3][8]. Your EHS department will coordinate with an approved vendor for proper transportation and disposal.
-
Regulatory Compliance : All hazardous waste disposal is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[3]. Ensure all procedures are in compliance with federal, state, and local regulations[11].
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[1]. |
| Eye Contact | Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek immediate medical attention[1]. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1][12]. |
| Spill | For small spills, absorb the material with inert absorbent pads and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team[7]. |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, and refer to the most current Safety Data Sheet for this compound.
References
- 1. fishersci.fi [fishersci.fi]
- 2. bucknell.edu [bucknell.edu]
- 3. needle.tube [needle.tube]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. pfw.edu [pfw.edu]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
Comprehensive Safety and Handling Guide for 2-Chloro-5-phenyl-1,3,4-oxadiazole
This guide provides essential safety and logistical information for the handling and disposal of 2-Chloro-5-phenyl-1,3,4-oxadiazole, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on safety data for structurally similar compounds and are intended to ensure the safe handling of this chemical in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE and safety protocols.
| Protective Equipment | Specifications and Use |
| Eye and Face Protection | Wear chemical safety goggles and a face shield.[1][2] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[1][2] |
| Respiratory Protection | Use a certified respirator if working in a poorly ventilated area or if dust is generated. |
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.[2]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, immediate action is crucial. The following table outlines the first aid procedures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash skin with plenty of soap and water.[2] Remove contaminated clothing and shoes. Get medical attention if irritation develops. |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[2] Seek immediate medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
